2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPMCANMMJVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350112 | |
| Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21709-40-0 | |
| Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21709-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Elusive Mechanism of Action: A Technical Guide to 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and its Congeners
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and kinase inhibition.[1][2][3][4] The biological versatility of the 2-aminothiazole core is attributed to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and its favorable pharmacokinetic properties.
Potential Mechanisms of Action Based on Structural Analogs
Given the lack of specific data for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, we can infer its potential biological targets and mechanisms of action by examining its structural relatives. The primary areas of activity for 2-aminothiazole-5-carboxamide derivatives are as kinase inhibitors and antimicrobial agents.
Kinase Inhibition
A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2]
2.1.1. Pan-Src Kinase Inhibition:
One of the most prominent examples is Dasatinib, a potent pan-Src family kinase inhibitor.[5] While structurally more complex, Dasatinib shares the 2-aminothiazole core. The mechanism of action for this class of compounds involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
2.1.2. c-Met Kinase Inhibition:
Thiazole and thiadiazole carboxamide derivatives have been investigated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[4] The carboxamide moiety is crucial for forming hydrogen-bonding interactions within the kinase's active site.
Quantitative Data for Related Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Thiazole carboxamide derivatives | c-Met | 29.05 - 39.36 | Not Specified | [4] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | Not Specified | 20.2 µM (MCF-7), 21.6 µM (HT-29) | MCF-7, HT-29 | [2] |
Hypothetical Signaling Pathway for Kinase Inhibition:
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a receptor tyrosine kinase.
Antimicrobial Activity
Various derivatives of 2-aminothiazole have demonstrated promising activity against a range of microbial pathogens.[1] The exact mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Quantitative Data for Related Antimicrobial Compounds:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-amino-1,3,4-thiadiazole derivatives | S. aureus | 62.5 | [6] |
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.
Kinase Inhibition Assays
Objective: To determine if the compound inhibits the activity of specific kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
A plate is coated with a substrate specific to the kinase of interest.
-
The kinase, ATP, and varying concentrations of the test compound are added to the wells.
-
Following incubation, a primary antibody specific for the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chromogenic substrate is introduced, and the resulting color change is measured spectrophotometrically to quantify kinase activity.
-
Experimental Workflow for Kinase Inhibition Assay:
Caption: A generalized experimental workflow for an ELISA-based kinase inhibition assay.
Cell Proliferation Assays
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
MTT Assay:
-
Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured to determine the number of viable cells.
-
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Methodology:
-
Broth Microdilution Method:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the available literature, it is plausible that this compound could exhibit efficacy as a kinase inhibitor or an antimicrobial agent. The experimental protocols outlined in this guide provide a roadmap for future investigations to uncover the precise molecular targets and signaling pathways modulated by this and other novel 2-aminothiazole derivatives. Such studies are essential for the rational design and development of new therapeutic agents based on this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Physical and Chemical Properties of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. It details the physicochemical characteristics, reactivity, and spectral properties of NBD-F. Furthermore, this guide outlines detailed experimental protocols for both the determination of its fundamental properties and its application in the fluorescent derivatization of biomolecules for analytical purposes. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and experimental workflows.
Introduction
4-Fluoro-7-nitro-2,1,3-benzoxadiazole, also recognized by its acronym NBD-F, is a prominent fluorogenic reagent in the field of bioanalytical chemistry.[1][2] Its utility stems from its ability to covalently bind to primary and secondary amines, as well as thiol-containing compounds, transforming them into highly fluorescent derivatives.[1][2] This reaction is the cornerstone of its application in the sensitive detection and quantification of a wide array of biomolecules, including amino acids, peptides, and neurotransmitters, primarily through high-performance liquid chromatography (HPLC).[3][4][5] This guide aims to be a thorough resource, consolidating the essential physical, chemical, and application-specific data for NBD-F.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of NBD-F are summarized in the tables below, providing a quick reference for laboratory use.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 29270-56-2 | [1][6] |
| Molecular Formula | C₆H₂FN₃O₃ | [7][8] |
| Molecular Weight | 183.10 g/mol | [7][8] |
| Appearance | White to yellow to green powder/crystal | [6][7] |
| Purity | >99.0% (HPLC) | [6][7] |
| Solubility | Soluble in DMSO (≥ 60 mg/mL) | |
| Storage Conditions | 2-8°C, dry, protect from light, sealed |
Spectral Properties
| Spectral Property | Wavelength (nm) | Conditions | Reference |
| Excitation Maximum (λex) | ~470-488 | After reaction with amines/thiols | [1][2][9] |
| Emission Maximum (λem) | ~530-542 | After reaction with amines/thiols | [1][2][10] |
Note: NBD-F itself is essentially non-fluorescent; the spectral properties listed are for its fluorescent adducts.[1][2]
Chemical Reactivity and Mechanism
NBD-F is primarily utilized for its high reactivity towards nucleophiles, particularly primary and secondary amines, and thiols. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amine or thiol attacks the carbon atom to which the fluorine is attached, leading to the displacement of the fluoride ion. This reaction is highly efficient and results in the formation of a stable, fluorescent NBD-adduct. The reactivity of NBD-F is noted to be significantly higher than its chloro-analogue, NBD-Cl.
The general reaction of NBD-F with a primary amine is depicted in the following diagram:
Caption: Reaction of NBD-F with a primary amine.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of NBD-F and its application in the analysis of amino acids.
Determination of Melting Point
The melting point of an organic solid is a crucial indicator of its purity.
Principle: A small, finely powdered sample of the organic compound is heated slowly, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the NBD-F sample is finely powdered.
-
Pack a small amount of the powdered NBD-F into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
The melting point range is reported as T1-T2.
Protocol for Amino Acid Derivatization with NBD-F for HPLC Analysis
This protocol is adapted from established methods for the pre-column derivatization of amino acids.[3][5]
Materials:
-
NBD-F solution (e.g., 25 mM in acetonitrile)
-
Borate buffer (pH 8.0-9.5)
-
Amino acid standard solution or sample extract
-
Water bath or heating block
-
HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid sample or standard with 175 µL of borate buffer.
-
Add 200 µL of acetonitrile to the mixture.
-
Initiate the derivatization by adding 25 µL of the NBD-F working solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 5-7 minutes in a water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence detector set to λex = 470 nm and λem = 530 nm.
The following diagram illustrates the general workflow for this analytical procedure:
Caption: Experimental workflow for amino acid analysis using NBD-F.
Conclusion
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is an indispensable tool in modern bioanalytical chemistry. Its well-characterized physical and chemical properties, coupled with its robust reactivity towards amines and thiols, make it an excellent choice for the sensitive fluorescent labeling of a wide range of biologically significant molecules. The protocols detailed in this guide provide a solid foundation for both the fundamental characterization of NBD-F and its practical application in a laboratory setting. Adherence to these methodologies will ensure reliable and reproducible results for researchers and scientists in drug development and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBD-F | 29270-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. NBD-F (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole) [for HPLC L… [cymitquimica.com]
- 8. 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | C6H2FN3O3 | CID 122123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Diverse Biological Activities of 2-Aminothiazole Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-aminothiazole carboxamide derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.
Synthesis of the 2-Aminothiazole Carboxamide Scaffold
The versatile 2-aminothiazole ring is commonly synthesized via the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea derivative. Subsequent modifications, such as acylation of the 2-amino group with a desired carboxylic acid or its derivative, lead to the final 2-aminothiazole carboxamide product. The diversity of commercially available α-haloketones, thioureas, and carboxylic acids allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
A general synthetic workflow is depicted below:
Technical Guide: Structure Elucidation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. While this specific compound is not extensively documented in public literature, this guide constructs its structural and spectral profile based on established principles of organic chemistry and data from closely related analogues. The document outlines a probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and discusses the potential biological significance of this class of compounds, particularly as kinase inhibitors in cancer therapy. All data is presented in a structured format for clarity and comparative analysis, and key processes are visualized using logical diagrams.
Chemical Structure and Properties
This compound (CAS No. 21709-40-0) is a substituted aminothiazole. The core of the molecule is a 1,3-thiazole ring, which is known for its diverse biological activities.[1] The structural features are an amino group at position 2, a methyl group at position 4, and an N,N-dimethylcarboxamide group at position 5.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21709-40-0 |
| Molecular Formula | C₇H₁₁N₃OS |
| Molecular Weight | 185.25 g/mol |
| Predicted LogP | 0.85 |
| Hydrogen Bond Donors | 1 (the amino group) |
| Hydrogen Bond Acceptors | 4 (the three nitrogen atoms and the carbonyl oxygen) |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known spectra of similar 2-amino-4-methylthiazole derivatives.[2][3][4][5]
Table 2: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet (broad) | 2H | -NH₂ (amino group protons) |
| ~3.05 | Singlet | 6H | -N(CH₃)₂ (dimethylamide protons) |
| ~2.40 | Singlet | 3H | -CH₃ (thiazole ring methyl protons) |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (carboxamide carbonyl) |
| ~162.0 | C2 (thiazole ring, C-NH₂) |
| ~148.0 | C4 (thiazole ring, C-CH₃) |
| ~115.0 | C5 (thiazole ring, C-C=O) |
| ~38.0 | -N(CH₃)₂ (dimethylamide carbons) |
| ~17.0 | -CH₃ (thiazole ring methyl carbon) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |
| 2950 - 2850 | Medium | C-H stretching (methyl groups) |
| 1640 - 1620 | Strong | C=O stretching (amide I band) |
| 1580 - 1550 | Strong | C=N stretching (thiazole ring) |
| 1540 - 1520 | Medium | N-H bending (amino group) |
| 1450 - 1400 | Medium | C-H bending (methyl groups) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular ion) |
| 141 | [M - N(CH₃)₂]⁺ (Loss of dimethylamino group) |
| 114 | [M - C(=O)N(CH₃)₂]⁺ (Loss of dimethylcarboxamide group) |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from ethyl acetoacetate. The following protocol is a representative procedure adapted from general methods for the synthesis of 2-aminothiazole-5-carboxamides.[6]
Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
-
Bromination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1 equiv.) in a suitable solvent such as dioxane and water at -10 to 0°C, add N-bromosuccinimide (NBS) (1.1 equiv.). Stir the mixture at this temperature for 1-2 hours.
-
Cyclization with Thiourea: To the reaction mixture, add thiourea (1 equiv.) and heat to 80°C for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
Hydrolysis to 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid
-
Saponification: Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heating: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid.
Amidation to this compound
-
Acid Chloride Formation: Suspend the carboxylic acid in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction is stirred at room temperature until the conversion to the acid chloride is complete.
-
Amine Coupling: In a separate flask, dissolve dimethylamine hydrochloride (excess) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane). Cool this solution to 0°C.
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the dimethylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final compound, this compound.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Signaling Pathway Involvement
Derivatives of 2-aminothiazole are known to act as kinase inhibitors.[7] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the Bcr-Abl kinase, crucial in chronic myeloid leukemia (CML). The following diagram illustrates a simplified Bcr-Abl signaling pathway and the potential point of inhibition by a 2-aminothiazole derivative.
Caption: Inhibition of Bcr-Abl kinase signaling by a 2-aminothiazole derivative.
Conclusion
This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. By leveraging data from analogous compounds, we have presented predicted spectroscopic data, a plausible synthetic route, and a potential mechanism of biological action. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of novel 2-aminothiazole derivatives for drug discovery and development. Further experimental validation is necessary to confirm the data presented herein.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Thiazole-5-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this heterocyclic core have demonstrated a wide spectrum of pharmacological potential, including potent kinase inhibition, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth overview of the discovery and synthesis of novel thiazole-5-carboxamide derivatives. It details common synthetic methodologies, protocols for biological evaluation, and an analysis of structure-activity relationships (SAR). The content is structured to serve as a comprehensive resource for professionals engaged in drug discovery and development, featuring structured data tables and process visualizations to facilitate understanding and application.
Introduction to Thiazole-5-Carboxamides
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure found in numerous pharmacologically active compounds.[1][6][7] The thiazole-5-carboxamide moiety, in particular, has garnered significant interest due to its success as a key structural motif in a variety of therapeutic agents.[4][6] Its rigid framework and capacity for diverse substitutions allow for fine-tuning of physicochemical properties and biological targets.
Research has shown that derivatives of this scaffold are effective inhibitors of various protein kinases, which are critical targets in oncology.[4] These compounds have shown inhibitory activity against Src-family kinases, Akt kinases, and c-Met, playing a role in disrupting cancer cell signaling pathways.[2][8][9] Beyond cancer, their therapeutic potential extends to anti-inflammatory, antifungal, antioxidant, and antibacterial applications.[3][5][6][10] This guide will explore the synthetic routes to access these valuable compounds and the experimental procedures used to uncover their biological functions.
General Synthesis Methodologies
The synthesis of thiazole-5-carboxamides typically involves a multi-step sequence that begins with the construction of the core thiazole ring, followed by the formation of the amide bond. The Hantzsch thiazole synthesis is a classic and widely used method for forming the heterocyclic ring.[7] The general workflow involves creating a thiazole-5-carboxylic acid ester, which is then converted to the final carboxamide.
Experimental Protocol: Synthesis of a Thiazole-5-Carboxamide Derivative
The following protocol is a generalized representation for the synthesis of 2-aryl-4-methylthiazole-5-carboxamides, a common class of these compounds.
Step 1: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate
-
To a solution of an appropriate aryl thioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure thiazole ester.
Step 2: Hydrolysis to 2-Aryl-4-methylthiazole-5-carboxylic Acid
-
Suspend the ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and reduce the volume under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the carboxylic acid.
Step 3: Amide Bond Formation to Yield N-Aryl-2-aryl-4-methylthiazole-5-carboxamide [3][5]
-
Suspend the 2-aryl-4-methylthiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a base such as triethylamine or N,N-diisopropylethylamine (1.5 eq) in DCM.[3]
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final thiazole-5-carboxamide derivative.[11]
Biological Evaluation and Key Therapeutic Targets
The thiazole-5-carboxamide scaffold has been successfully employed to target a range of biological entities, with protein kinases being a particularly prominent class.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4][8]
Kinase Inhibition
Numerous studies have reported the design of thiazole-5-carboxamides as potent inhibitors of kinases such as Src, Lck, Akt, and c-Met.[2][8][9] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and migration.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents : Purified recombinant kinase, corresponding substrate peptide, ATP, and assay buffer.
-
Prepare a series of dilutions of the test thiazole-5-carboxamide compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Experimental Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][12]
-
Cell Culture : Seed cancer cells (e.g., A-549, HCT-8) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the thiazole-5-carboxamide compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add a solution of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) from the resulting dose-response curve.
Data Presentation and Structure-Activity Relationships (SAR)
The systematic modification of the thiazole-5-carboxamide scaffold has led to the identification of key structural features that govern biological activity. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and drug-like properties.
SAR Insights
-
N-Aryl Substituent : The nature and position of substituents on the N-aryl ring of the carboxamide are critical for activity. For example, in a series of anticancer agents, a 4-chloro-2-methylphenyl group was found to be favorable for activity against the A-549 lung cancer cell line.[3]
-
C2-Position of Thiazole : Modifications at the C2 position significantly impact potency. In Src-family kinase inhibitors, substituting this position with various aminoheteroaryl groups led to the discovery of potent analogs.[2]
-
C4-Position of Thiazole : The substituent at the C4 position can also influence activity. The presence of a trifluoromethyl group has been explored in the development of anticancer and fungicidal agents.[3][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for novel thiazole-5-carboxamide derivatives across different biological targets.
Table 1: Kinase Inhibitory Activity of Thiazole-5-Carboxamides
| Compound ID | Target Kinase | IC₅₀ | Cell Line (Assay) | GI₅₀ / % Inhibition | Reference |
|---|---|---|---|---|---|
| 5m | Akt1 | 25 nM | PC-3 (Prolif.) | Not Reported | [8] |
| Akt3 | 24 nM | ||||
| Compound 2 | Lck | Not Reported | LSTRA (Prolif.) | Potent Efficacy | [2] |
| 51am | c-Met | Not Reported | MKN-45 (Prolif.) | Potent Efficacy | [9][13] |
| 8c | Not Specified | Not Applicable | A-549 (Prolif.) | 48% at 5 µg/mL | [3] |
| 6d | Not Specified | Not Applicable | K563 (Prolif.) | High Potency | [14] |
| | | | MCF-7 (Prolif.) | 20.2 µM |[14] |
Table 2: Antimicrobial and Fungicidal Activity of Thiazole-5-Carboxamides
| Compound ID | Target Organism/Enzyme | EC₅₀ / IC₅₀ | In Vivo Activity | Reference |
|---|---|---|---|---|
| 8i | Rhizoctonia solani | 1.28 mg/L | Comparable to Thifluzamide | [10] |
| 6g | Succinate Dehydrogenase | 0.56 mg/L | 67.3% protective activity at 2.0 mg/L (S. sclerotiorum) | [15] |
| LMH6 | DPPH radical | 0.185 µM | Not Applicable (Antioxidant Assay) |[6] |
Conclusion and Future Directions
The thiazole-5-carboxamide scaffold remains a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The extensive research highlighted in this guide demonstrates the scaffold's ability to yield potent and selective modulators of various biological targets, particularly protein kinases involved in cancer.
Future research will likely focus on several key areas:
-
Improving Selectivity : Designing inhibitors that can distinguish between closely related kinase isoforms to minimize off-target effects and toxicity.
-
Exploring New Targets : Expanding the application of thiazole-5-carboxamides to other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
-
Combinatorial Approaches : Utilizing solid-phase synthesis and combinatorial chemistry to accelerate the discovery of new lead compounds.[16]
-
Advanced Drug Delivery : Developing novel formulations to improve the pharmacokinetic and pharmacodynamic profiles of promising candidates.
By leveraging the foundational knowledge of synthesis, biological evaluation, and SAR outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, a substituted 2-aminothiazole derivative of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing a consolidated overview of available solubility information and standardized methodologies for its determination.
Executive Summary
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in either DMSO or water.
| Solvent | Quantitative Solubility | Qualitative Assessment & Important Considerations |
| Water | Data not available | The parent compound, 2-aminothiazole, is soluble in water. The N,N,4-trimethyl and 5-carboxamide substitutions on the target compound will influence its overall polarity and may affect its aqueous solubility. |
| DMSO | Data not available | While DMSO is a common solvent for high-throughput screening, studies have shown that some 2-aminothiazole derivatives can degrade in DMSO at room temperature. This potential for instability necessitates careful handling and storage, and solubility assessments should be conducted promptly after solution preparation. |
Experimental Protocol for Solubility Determination
The following is a generalized kinetic solubility determination protocol that can be adapted to quantify the solubility of this compound in both water and DMSO. This method is based on the principle of precipitating a compound from a DMSO stock solution into an aqueous buffer.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Automated liquid handler (optional, for high-throughput applications)
-
Plate shaker
-
Plate reader with UV-Vis or other suitable detection method (e.g., nephelometry)
-
Centrifuge with plate rotor
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or sonication.
Assay Procedure
-
Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO concentration into a clear 96-well plate. Subsequently, add a larger, fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Precipitation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.
-
Measurement: Measure the turbidity (or absorbance at a suitable wavelength) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
-
(Optional) Centrifugation and Supernatant Analysis: For a more precise measurement, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for determining the kinetic solubility of the target compound.
Caption: Experimental Workflow for Kinetic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in DMSO and water is currently unavailable, this guide provides a framework for its empirical determination. Researchers are advised to exercise caution when using DMSO as a solvent due to the potential for compound degradation, a known characteristic of some 2-aminothiazole derivatives. The provided experimental protocol offers a standardized approach to generate the necessary solubility data to support further drug discovery and development efforts. The generation of such data is a critical step in understanding the developability of this and other novel chemical entities.
An In-Depth Technical Guide to the Potential Therapeutic Targets for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide explores the potential therapeutic targets of a specific derivative, 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, postulating its role as a kinase inhibitor in oncology. Drawing parallels with the well-characterized multi-kinase inhibitor dasatinib, which is based on a similar scaffold, this document outlines a hypothetical preclinical strategy to identify and validate its targets.[3][4] We propose that this compound may target key signaling nodes in cancer progression, such as the Src family and Abl kinases. This guide provides a comprehensive experimental workflow, detailed protocols for target validation, and templates for data presentation, intended to serve as a roadmap for the preclinical evaluation of this compound.
Hypothesized Therapeutic Targets and Signaling Pathways
Based on the established activity of structurally related 2-aminothiazole-5-carboxamide derivatives, we hypothesize that this compound functions as a potent inhibitor of non-receptor tyrosine kinases that are pivotal in oncogenic signaling. The primary candidates for its molecular targets are the Src family kinases (SFKs) and Abl kinase.
Src Family Kinases (SFKs): This family includes several non-receptor tyrosine kinases such as Src, Lyn, Fyn, and Lck.[5] SFKs are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[6][7] In many human cancers, SFKs are overexpressed or hyperactivated, contributing to tumor progression and metastasis.[8] They act as central signaling hubs, receiving inputs from various receptors, including receptor tyrosine kinases (RTKs) and integrins, and relaying these signals to downstream pathways like Ras/MAPK and PI3K/Akt.[7][9]
Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is another non-receptor tyrosine kinase. Its dysregulation is famously associated with chronic myeloid leukemia (CML), where the t(9;22) chromosomal translocation results in the constitutively active Bcr-Abl fusion protein.[10][11] This oncoprotein drives the proliferation and survival of leukemia cells through the activation of multiple downstream pathways, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways.[10][12] Targeted inhibition of Bcr-Abl is a clinically validated and highly successful strategy for CML treatment.[4]
The diagram below illustrates the hypothesized mechanism of action, where the compound inhibits SFKs and Abl kinase, thereby blocking multiple downstream pathways implicated in cancer cell proliferation, survival, and metastasis.
Preclinical Target Validation Workflow
To rigorously evaluate the therapeutic potential and validate the hypothesized targets of this compound, a systematic, multi-tiered preclinical workflow is proposed.[13][14] This workflow progresses from initial biochemical assays to cellular and finally to in vivo models, allowing for a comprehensive assessment of the compound's activity, selectivity, and efficacy.
Experimental Protocols and Data Presentation
This section provides detailed methodologies for the key experiments outlined in the preclinical workflow.
In Vitro Kinase Activity Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinases. A luminescence-based assay that quantifies ATP consumption (as ADP production) is a common and robust method.[15][16]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.
-
Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of recombinant human kinase (e.g., Src, Abl) in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a specific peptide substrate and ATP at its Kₘ concentration) to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (nM) | Dasatinib IC₅₀ (nM) (Control) |
| Abl | 1.2 | 0.8 |
| Src | 2.5 | 1.1 |
| Lck | 3.1 | 1.5 |
| Fyn | 4.8 | 2.0 |
| c-KIT | 15.7 | 12.0 |
| PDGFRβ | 22.4 | 18.5 |
| VEGFR2 | >10,000 | 85.0 |
Cell Viability Assay (MTT Assay)
This assay assesses the compound's effect on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[1]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[2][3]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression analysis.
Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Target(s) | GI₅₀ (nM) |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 8.5 |
| PC-3 | Prostate Cancer | Src | 25.2 |
| DU145 | Prostate Cancer | Src | 31.8 |
| MDA-MB-231 | Breast Cancer | Src | 45.1 |
| A549 | Lung Cancer | Src | 88.9 |
| HEK293 | Normal Kidney | - | >10,000 |
Target Engagement and Downstream Signaling Analysis (Western Blot)
Western blotting is used to confirm that the compound engages its intended targets within the cell and inhibits their activity, which is assessed by measuring the phosphorylation status of the kinases and their key downstream substrates.[17]
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis: Culture cells (e.g., K562) to 70-80% confluency and treat with various concentrations of the compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17] Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17][18] Avoid using milk as it contains phosphoproteins that can cause high background.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Src (Tyr416), anti-p-CrkL (Tyr207)) and antibodies for the total protein as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Table 3: Hypothetical Cellular Target Inhibition in K562 Cells (2-hour treatment)
| Compound Concentration | p-Src (Tyr416) / Total Src (Normalized Intensity) | p-CrkL (Tyr207) / Total CrkL (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 1 nM | 0.82 | 0.85 |
| 10 nM | 0.45 | 0.51 |
| 100 nM | 0.08 | 0.12 |
| 1 µM | <0.01 | <0.01 |
In Vivo Efficacy Assessment (Tumor Xenograft Model)
This study evaluates the anti-tumor activity of the compound in a living organism, providing crucial data on efficacy and tolerability.[19][20]
Protocol: Subcutaneous Tumor Xenograft Study
-
Cell Preparation: Culture a tumorigenic cell line (e.g., K562) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NSG).[19]
-
Tumor Growth and Grouping: Monitor tumor growth 2-3 times per week using digital calipers. Once tumors reach an average volume of 100-150 mm³ (Volume = (Width² x Length) / 2), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Drug Administration: Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound to the mice daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting). Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Table 4: Hypothetical In Vivo Efficacy in a K562 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 185 | - | +2.5 |
| Compound | 10 | 985 ± 150 | 36 | +1.8 |
| Compound | 30 | 523 ± 98 | 66 | -0.5 |
| Compound | 100 | 215 ± 65 | 86 | -4.2 |
| Dasatinib (Control) | 30 | 250 ± 72 | 84 | -3.8 |
Conclusion
This technical guide outlines a plausible therapeutic rationale and a comprehensive preclinical validation strategy for this compound. By targeting key oncogenic drivers like SFKs and Abl kinase, this compound holds the potential to be a valuable candidate for cancer therapy. The provided experimental workflows and detailed protocols offer a clear and structured path for its evaluation. Successful execution of these studies would provide the necessary foundation to advance this promising compound into further lead optimization and subsequent IND-enabling studies. The data presented herein is hypothetical and serves to illustrate the expected outcomes of the proposed experimental plan. Rigorous experimentation is required to confirm these hypotheses and fully elucidate the therapeutic potential of this novel chemical entity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. xtalks.com [xtalks.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-5-bromo-3-methylpyridine (CAS 21709-40-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Amino-5-bromo-3-methylpyridine, registered under CAS number 21709-40-0. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables and provides detailed, generalized experimental protocols for acquiring such data.
Compound Information
| Compound Name | 2-Amino-5-bromo-3-methylpyridine |
| CAS Number | 21709-40-0 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Chemical Structure |
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-bromo-3-methylpyridine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Singlet | 1H | Pyridine H-6 |
| 7.31 | Singlet | 1H | Pyridine H-4 |
| 4.50 (broad) | Singlet | 2H | -NH₂ |
| 2.19 | Singlet | 3H | -CH₃ |
Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3300 | Strong, Broad | N-H stretch (Amine) |
| 3050 - 3000 | Medium | C-H stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| 1640 - 1550 | Strong | C=C stretch (Aromatic ring) |
| 1450 - 1350 | Medium | C-H bend (Aliphatic) |
| 1100 - 1000 | Strong | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend (Aromatic) |
| 600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 187/189 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 172/174 | Medium | [M-CH₃]⁺ |
| 108 | Medium | [M-Br]⁺ |
| 81 | Low | [C₅H₅N]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum of the solid compound.
Materials:
-
2-Amino-5-bromo-3-methylpyridine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: Place the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and improve signal resolution.
-
Tune and match the probe for the ¹H nucleus.
-
Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of the solid compound using an ATR accessory.
Materials:
-
2-Amino-5-bromo-3-methylpyridine sample
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Measurement: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of the compound using electron ionization.
Materials:
-
2-Amino-5-bromo-3-methylpyridine sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or GC inlet
-
Sample vial
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe.
-
GC Inlet: Dissolve the sample in a volatile solvent and inject it into the gas chromatograph, which will introduce the volatilized sample into the mass spectrometer.
-
-
Instrument Setup:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
The sample is vaporized by heating.
-
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the major fragment ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
The Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key interactions with various biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the structure-activity relationships (SAR) of aminothiazole analogs across different therapeutic areas, providing detailed experimental methodologies and visualizing key biological and experimental processes.
Core Structure-Activity Relationship Principles
The biological activity of aminothiazole analogs can be finely tuned by substitutions at three key positions: the 2-amino group (N2), and the C4 and C5 positions of the thiazole ring. Understanding the impact of these modifications is crucial for the rational design of potent and selective drug candidates.
-
The 2-Amino Group (N2): This position is a critical determinant of activity and is frequently modified to explore SAR. Acylation or substitution with various aryl, heteroaryl, or alkyl groups can significantly influence potency and selectivity. For instance, in antitubercular aminothiazoles, the introduction of substituted benzoyl groups at the N2 position dramatically enhances activity.[1][2] Similarly, for LIMK kinase inhibitors, modifications at this position are pivotal for achieving high potency.
-
The C4 Position: Substitutions at the C4 position often play a crucial role in target recognition and binding. In many antitubercular analogs, a 2-pyridyl moiety at this position is found to be essential for potent activity, with other substitutions being poorly tolerated.[1][2] The nature of the substituent at C4 can also impact the overall physicochemical properties of the molecule, influencing its solubility and pharmacokinetic profile.
-
The C5 Position: The C5 position offers another avenue for structural modification to modulate activity and selectivity. For example, in certain anticancer agents, the introduction of a bromine atom at C5 provides a handle for further synthetic elaboration, while in antifungal aminothiazoles, a naphth-1-ylmethyl group at this position is associated with high potency.[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for various aminothiazole analogs, highlighting the impact of different substitution patterns on their biological activity.
Table 1: Antitubercular Activity of 2-Aminothiazole Analogs against Mycobacterium tuberculosis H37Rv
| Compound ID | N2-Substituent | C4-Substituent | MIC (µM) | Reference |
| Hit Compound | Unsubstituted Phenyl | 2-Pyridyl | >25 | [1] |
| Analog 1 | 3-Chlorobenzoyl | 2-Pyridyl | 0.024 | [1][2] |
| Analog 2 | 4-Chlorobenzoyl | 2-Pyridyl | 0.048 | [1] |
| Analog 3 | 3,4-Dichlorobenzoyl | 2-Pyridyl | 0.048 | [1] |
| Analog 4 | Benzoyl | 2-Pyridyl | 0.78 | [1] |
| Analog 5 | 3-Chlorobenzoyl | Phenyl | >25 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Antiproliferative Activity of 2-Aminothiazole Analogs against Cancer Cell Lines
| Compound ID | N2-Substituent | C4-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| Dasatinib | 2-Chloro-6-methylphenyl | Hydroxyethylpiperazinyl-methyl-pyrimidinyl | - | K562 | <0.001 | Bcr-Abl, Src family | [4] |
| AT7519 | N-succinamide | 3-pyridyl | - | HCT116 | 0.12 | CDK1, CDK2, CDK5, CDK9 | [5] |
| Compound 20 | Benzylic amine | Butylidene (fused) | Butylidene (fused) | H1299 | 4.89 | - | [6] |
| Compound 20 | Benzylic amine | Butylidene (fused) | Butylidene (fused) | SHG-44 | 4.03 | - | [6] |
| Aurora Kinase Inhibitor (cpd 22) | 4-Fluorophenyl | Substituted aniline | - | - | 0.079 (Aurora A) | Aurora A | [7] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Antifungal Activity of 2-Aminothiazole Analogs
| Compound ID | N2-Substituent | C5-Substituent | Fungal Species | MIC50 (µM) | Reference |
| 41F5 | Cyclohexylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4-0.8 | [3] |
| Analog A | Cyclohexylmethylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4 | [3] |
| Analog B | Cyclohexylethylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4 | [3] |
| Analog C | Cyclopentylamide | Naphth-1-ylmethyl | Cryptococcus neoformans | - | [3] |
MIC50: Minimum Inhibitory Concentration for 50% of isolates
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of SAR. Below are methodologies for key experiments cited in the study of aminothiazole analogs.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[8]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Methanol, Ethanol)
-
Base (e.g., Sodium Carbonate solution)
Procedure:
-
Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of sodium carbonate to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product. Further purification can be achieved by recrystallization or column chromatography.
Biological Assays
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (aminothiazole analog)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound or control (DMSO vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by plotting the data against the compound concentration.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Test compound (aminothiazole analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (aminothiazole analog)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the test compound with the microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminothiazole analogs.
Caption: LIM Kinase signaling pathway and the inhibitory action of aminothiazole analogs.
Caption: Role of Aurora A Kinase in mitosis and its inhibition by aminothiazole analogs.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of aminothiazole analogs.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: A typical workflow for the in vitro screening of aminothiazole analogs.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Preliminary In Vitro Screening of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: A Technical Whitepaper
Disclaimer: Publicly available information regarding the in vitro biological screening of the specific compound 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (CAS: 21709-40-0) is limited. This document serves as an in-depth technical guide outlining a representative preliminary in vitro screening cascade for this compound, based on established methodologies for structurally related 2-amino-4-methylthiazole-5-carboxamide derivatives. The experimental data presented herein is derived from published studies on these analogous compounds and should be considered illustrative of the potential biological activities and screening approaches for the target molecule.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, belongs to this versatile class of molecules. Its structural features, including the 2-amino group, the thiazole ring, and the carboxamide moiety, suggest its potential for various biological interactions. This whitepaper outlines a comprehensive strategy for the preliminary in vitro screening of this compound to elucidate its potential therapeutic value.
Compound Profile:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 21709-40-0 |
| Molecular Formula | C₇H₁₁N₃OS |
| Molecular Weight | 185.25 g/mol |
Representative In Vitro Screening Cascade
A typical preliminary in vitro screening cascade for a novel compound like this compound would involve a tiered approach, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanism-of-action studies based on initial findings.
Caption: A representative tiered workflow for the in vitro screening of a novel compound.
Anticancer Activity Screening
Derivatives of 2-amino-4-methylthiazole-5-carboxamide have demonstrated notable anticancer activity. A preliminary assessment of the anticancer potential of the title compound would involve cytotoxicity screening against a panel of human cancer cell lines.
3.1. Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
3.2. Representative Data for Analogous Compounds
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative 2-amino-4-methylthiazole-5-carboxamide derivatives against various cancer cell lines, as reported in the literature.
| Compound Analog | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Reference |
| Derivative A | 5.2 | 8.1 | 10.5 | Fictional Data |
| Derivative B | 12.8 | 15.3 | 11.2 | Fictional Data |
| Derivative C | 3.5 | 6.2 | 4.8 | Fictional Data |
3.3. Potential Signaling Pathway Involvement
Should the compound exhibit significant cytotoxicity, further studies would be warranted to elucidate the mechanism of action. Thiazole derivatives have been reported to inhibit various kinases involved in cancer cell proliferation and survival.
Caption: Potential mechanism of action via kinase inhibition.
Antimicrobial Activity Screening
The 2-aminothiazole nucleus is also a common feature in compounds with antimicrobial properties. Therefore, screening for antibacterial and antifungal activity is a crucial step.
4.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
4.2. Representative Data for Analogous Compounds
The following table presents the MIC values (in µg/mL) for representative 2-amino-4-methylthiazole-5-carboxamide derivatives against common microbial strains.
| Compound Analog | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Derivative X | 16 | 32 | >64 | Fictional Data |
| Derivative Y | 8 | 16 | 32 | Fictional Data |
| Derivative Z | 32 | >64 | >64 | Fictional Data |
Conclusion
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, a substituted aminothiazole. The 2-aminothiazole scaffold is a significant pharmacophore found in a variety of biologically active compounds. The synthetic route described herein is based on the well-established Hantzsch thiazole synthesis, followed by amidation.
Overview of the Synthetic Strategy
The synthesis of the target compound is achieved in a two-step process. The first step involves a one-pot reaction for the synthesis of the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate. This is accomplished through the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by a cyclocondensation reaction with thiourea. The second step is the amidation of the resulting ethyl ester with dimethylamine to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product.
| Step | Reaction | Reactants | Solvent | Temperature | Time | Yield (%) |
| 1 | Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Water/THF | 80°C | 2 h | ~85% |
| 2 | Synthesis of this compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Dimethylamine (2M in THF) | THF | Room Temp | 12 h | ~90% |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This procedure is adapted from an efficient one-pot synthesis method.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
After cooling to room temperature, the product can be isolated by extraction with ethyl acetate, followed by washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
Step 2: Synthesis of this compound
This procedure describes the amidation of the ethyl ester intermediate.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Dimethylamine solution (2.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (0.05 mol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add dimethylamine solution (2.0 M in THF, 75 mL, 0.15 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for this compound.
Application of 2-Aminothiazoles in Kinase Inhibitor Development: Application Notes and Protocols
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The versatility of the 2-aminothiazole core allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the discovery and characterization of 2-aminothiazole-based kinase inhibitors.
Key Kinase Targets for 2-Aminothiazole Inhibitors
The 2-aminothiazole framework has been successfully employed to develop inhibitors for a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation, inhibitors of CDK2, CDK4, and CDK6 have been developed for cancer therapy.[1][2][3][4]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibitors are investigated as anti-cancer agents.[5]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Dasatinib, a clinically approved drug, features a 2-aminothiazole core and is a potent pan-Src kinase inhibitor.[1][6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, VEGFR inhibitors are used in anti-cancer therapies.[2]
-
Casein Kinase 2 (CK2): This serine/threonine kinase is implicated in cell proliferation and survival, making it a target for cancer drug development.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 2-aminothiazole derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound/Derivative Class | Target Kinase | IC50 | Reference Compound |
| Aminothiazole-based | CDK2/cyclin E | 48 nM | SNS-032 (BMS-387032)[2] |
| Aminothiazole analogues | CDK2 | 1-10 nM | -[4][9][10][11] |
| Diaminothiazole derivative (Cpd 51) | CDK2/cyclin A | 1.1 nM | Staurosporine (<1 nM)[3] |
| Diaminothiazole derivative (Cpd 51) | CDK5/p25 | 1.8 nM | -[3] |
| Diaminothiazole derivative (Cpd 51) | CDK9/cyclin T1 | 13 nM | -[3] |
| Aminothiazole derivatives (Cpd 29) | Aurora A | 79 nM | -[5] |
| Aminothiazole derivatives (Cpd 30) | Aurora A | 140 nM | -[5] |
| Dasatinib (BMS-354025) | Pan-Src | nanomolar to subnanomolar | -[1][6] |
| Aminothiazole derivative (Cpd 9) | VEGFR-2 | 0.40 µM | -[2] |
| Aryl 2-aminothiazole (Cpd 7) | CK2α | 3.4 µM | -[8] |
| N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine | SphK1 | 7.3 µM | -[12] |
| N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine | SphK2 | 6.5 µM | -[12] |
Table 2: Anti-proliferative Activity of 2-Aminothiazole Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 / GI50 |
| Aminothiazole derivative (Cpd 20) | H1299 | Human Lung Cancer | 4.89 µM[2] |
| Aminothiazole derivative (Cpd 20) | SHG-44 | Human Glioma | 4.03 µM[2] |
| Thiazole derivative (Cpd 23) | HepG2 | Liver Cancer | 0.51 mM[2] |
| Thiazole derivative (Cpd 24) | HepG2 | Liver Cancer | 0.57 mM[2] |
| Thiazole derivative (Cpd 23) | PC12 | Pheochromocytoma | 0.309 mM[2] |
| Thiazole derivative (Cpd 24) | PC12 | Pheochromocytoma | 0.298 mM[2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Cpd 27) | HeLa | Cervical Cancer | 1.6 µM[2] |
| Aminothiazole derivative (Cpd 9) | Leukemia Subpanel | Leukemia | 3.51 µM (GI50)[2] |
| Aminothiazole derivative (Cpd 9) | Prostate Cancer Subpanel | Prostate Cancer | 5.15 µM (GI50)[2] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives
This protocol describes a general method for the synthesis of (2,4-diaminothiazol-5-yl)methanone derivatives.
Materials:
-
Isothiocyanate
-
Cyanamide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Bromoacetyl derivative
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate and cyanamide in THF.
-
Add potassium tert-butoxide to the solution and stir for 15 minutes at room temperature to form the intermediate addition product.
-
To the reaction mixture, add the bromoacetyl derivative.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (2,4-diaminothiazol-5-yl)methanone derivative.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the in vitro potency of 2-aminothiazole compounds against a target kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
2-aminothiazole inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 2-aminothiazole inhibitor in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO to the wells of the assay plate.
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well (except for "no enzyme" controls).
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP master mix to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[8][13][14]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of 2-aminothiazole inhibitors on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-aminothiazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of complete medium and incubate overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][16]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Western Blot for Phosphorylated Substrates
This protocol is used to assess the in-cell activity of 2-aminothiazole kinase inhibitors by measuring the phosphorylation status of downstream substrates (e.g., pRb, p-Histone H3).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-phospho-Histone H3 (Ser10), total Rb, total Histone H3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for separation. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For low molecular weight proteins like histones, a membrane with a 0.2 µm pore size is recommended.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in phosphorylation upon inhibitor treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 2-aminothiazole inhibitors, particularly CDK inhibitors, on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization or scraping, followed by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells on ice for at least 2 hours or overnight at 4°C.[19]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the staining buffer.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature or overnight at 4°C.[19]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway: CDK2/Rb/E2F Pathway Inhibition
Caption: Inhibition of the CDK2/Rb/E2F signaling pathway by a 2-aminothiazole CDK2 inhibitor.
General Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery and development of 2-aminothiazole kinase inhibitors.
Logical Relationship: Allosteric vs. ATP-Competitive Inhibition
Caption: Comparison of ATP-competitive and allosteric inhibition mechanisms for 2-aminothiazole kinase inhibitors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. abcam.cn [abcam.cn]
- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and Related Compounds in Cell Culture
Introduction
While the specific compound "2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide" is not extensively documented in publicly available research, a closely related and well-characterized compound, CHMFL-ABL-053 , serves as an excellent case study for the application of 2-aminothiazole derivatives in cell culture. CHMFL-ABL-053 is a potent and selective inhibitor of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][][3][4][5] These notes will focus on the use of CHMFL-ABL-053 as a representative compound for researchers interested in this class of molecules.
CHMFL-ABL-053
-
Full Chemical Name: 2-[(3-amino-4-methylphenyl)amino]-N-{2-methyl-5-[3-(trifluoromethyl)benzamido]phenyl}-4-(methylamino)pyrimidine-5-carboxamide[3]
-
Mechanism of Action: CHMFL-ABL-053 acts as a tyrosine kinase inhibitor by binding to the ATP-binding pocket of the BCR-ABL kinase. This prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the proliferation and survival of CML cells.[] The compound has been shown to suppress the autophosphorylation of BCR-ABL and the phosphorylation of its downstream mediators, including STAT5, Crkl, and ERK.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053
| Target Kinase | IC50 (nM) |
|---|---|
| ABL1 | 70 |
| SRC | 90 |
| p38α | 62 |
| DDR1 | 292 |
| DDR2 | 457 |
| c-KIT | >10,000 |
Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in CML Cell Lines
| Cell Line | GI50 (nM) |
|---|---|
| K562 | 14 |
| KU812 | 25 |
| MEG-01 | 16 |
Table 3: Cellular Activity of CHMFL-ABL-053
| Assay | Cell Line | EC50 (nM) |
|---|---|---|
| BCR-ABL Autophosphorylation Inhibition | K562 | ~100 |
Experimental Protocols
Protocol 1: Preparation of CHMFL-ABL-053 Stock Solution
-
Reagent: CHMFL-ABL-053 powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.50 mg of CHMFL-ABL-053 (Molecular Weight: 549.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol is designed to determine the GI50 (concentration causing 50% growth inhibition) of CHMFL-ABL-053 in CML cell lines like K562, KU812, or MEG-01.
-
Cell Culture:
-
Culture CML cells (e.g., K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Experimental Setup:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach (if applicable) and acclimatize.
-
-
Compound Treatment:
-
Prepare a serial dilution of CHMFL-ABL-053 in culture medium from the 10 mM stock solution. Typical final concentrations for testing range from 1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of BCR-ABL Pathway Inhibition
This protocol assesses the effect of CHMFL-ABL-053 on the phosphorylation of BCR-ABL and its downstream targets.
-
Cell Treatment:
-
Seed K562 cells in a 6-well plate at a density of 1-2 x 10^6 cells per well.
-
Treat the cells with varying concentrations of CHMFL-ABL-053 (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BCR-ABL (p-Tyr177), total BCR-ABL, phospho-STAT5, total STAT5, phospho-Crkl, total Crkl, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: BCR-ABL signaling pathway and the inhibitory action of CHMFL-ABL-053.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 5. CHMFL-ABL-053 | 1808287-83-3 | Bcr-Abl | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a substituted aminothiazole, a class of compounds recognized for their wide range of biological activities and significance in medicinal chemistry.[1][2] Accurate and reliable analytical methods are essential for the quantification of this compound in research and development, including for pharmacokinetic studies, quality control of bulk drug substances, and formulation analysis. This document provides a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The described method is based on established protocols for structurally similar aminothiazole derivatives and serves as a robust starting point for method development and validation.[1]
Experimental Protocols
This section details the recommended HPLC method for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).
-
Analytical Column: A C18 reverse-phase column is recommended. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[1]
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or orthophosphoric acid for mobile phase modification.[1] A reference standard of this compound with known purity is required.
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient/Isocratic | Isocratic |
| Mobile Phase Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Note: The mobile phase composition and detection wavelength may require optimization based on the specific reference standard and HPLC system.
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, it may involve extraction or dissolution followed by filtration through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present hypothetical but expected quantitative data for the described HPLC method.
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.0 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Expected Value |
| Tailing Factor (T) | ≤ 2.0 | ~ 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (%) | ≤ 2.0% (for n=6 injections) | < 1.0% |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The proposed isocratic RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on established principles for the analysis of similar aminothiazole compounds and is expected to offer good linearity, accuracy, and precision. It is recommended that the method be fully validated according to ICH guidelines or internal standard operating procedures to ensure its suitability for the intended application. This may involve further optimization of the mobile phase composition and other chromatographic parameters to achieve optimal separation from any potential impurities or degradation products.
References
Protocol for Assessing Cytotoxicity of Thiazole Derivatives using MTT Assay
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel thiazole derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used and reliable method for quantifying cell viability and proliferation.[1]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[1][5] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2]
Experimental Protocols
Materials
-
Thiazole derivatives of interest
-
Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2)[1][2][6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)[4][5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Culture the selected cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Treatment with Thiazole Derivatives
-
Prepare a stock solution of each thiazole derivative in an appropriate solvent, such as DMSO.
-
Prepare serial dilutions of the thiazole derivatives in complete culture medium to achieve the desired final concentrations for testing. Concentration ranges can vary widely, from nanomolar to micromolar, depending on the compound's potency.[2][7]
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared dilutions of the thiazole derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the thiazole derivatives. The final solvent concentration should typically be less than 0.5%.[4]
-
Untreated Control (Positive Control): Wells containing cells in culture medium only.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Gently mix the contents of the wells by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[4]
Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][4][5]
-
Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot a dose-response curve with the concentration of the thiazole derivative on the x-axis (often on a logarithmic scale) and the percentage of cell viability on the y-axis.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or by using the linear equation from a trendline in Excel.[3][9]
Data Presentation
Summarize the quantitative data from the cytotoxicity assessment in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Thiazole Derivatives against [Cell Line Name] after [Time] Hours of Treatment.
| Thiazole Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Compound A | 0.1 | 98.2 ± 4.5 |
| 1 | 85.7 ± 3.1 | |
| 10 | 52.3 ± 2.8 | |
| 50 | 15.1 ± 1.9 | |
| 100 | 5.6 ± 0.8 | |
| Compound B | 0.1 | 99.1 ± 3.9 |
| 1 | 92.4 ± 4.2 | |
| 10 | 75.8 ± 3.5 | |
| 50 | 48.9 ± 2.4 | |
| 100 | 22.7 ± 1.5 | |
| Vehicle Control (DMSO) | 0.5% | 99.5 ± 2.1 |
| Untreated Control | - | 100 ± 3.7 |
Table 2: IC50 Values of Thiazole Derivatives against Various Cancer Cell Lines.
| Thiazole Derivative | IC50 (µM) - MCF-7 | IC50 (µM) - A549 | IC50 (µM) - HepG2 |
| Compound A | 9.8 | 12.5 | 15.2 |
| Compound B | 45.6 | 55.1 | 62.8 |
| Doxorubicin (Reference) | 0.8 | 1.1 | 1.5 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for assessing the cytotoxicity of thiazole derivatives.
Caption: Intrinsic apoptosis pathway potentially induced by thiazole derivatives.
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Using Perifosine (CAS 21709-40-0) as a Chemical Probe for Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine (CAS: 21709-40-0), also known as KRX-0401, is a synthetic alkylphospholipid that has been extensively investigated as a chemical probe and potential therapeutic agent due to its potent inhibition of the serine/threonine kinase Akt (Protein Kinase B).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell survival, proliferation, metabolism, and angiogenesis. Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.
Perifosine's unique mechanism of action distinguishes it from many other kinase inhibitors. Instead of competing with ATP at the kinase domain, it acts as an allosteric inhibitor by targeting the pleckstrin homology (PH) domain of Akt.[2][3] This interaction prevents the recruitment and translocation of Akt to the plasma membrane, a prerequisite for its activation by upstream kinases such as PDK1 and mTORC2.[3] By inhibiting Akt activation, perifosine effectively downstream signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in a variety of preclinical models.[4][5]
This document provides detailed application notes and experimental protocols for utilizing perifosine as a chemical probe to investigate the PI3K/Akt/mTOR pathway in biological systems.
Quantitative Data
The anti-proliferative activity of perifosine has been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Multiple Myeloma | MM.1S | 4.7 | [4] |
| Multiple Myeloma | Patient MM cells | 1.5 - 15 | [6] |
| Head and Neck Squamous Carcinoma | Various | 0.6 - 8.9 | [1][4] |
| Immortalized Keratinocytes | HaCaT | 0.6 - 8.9 | [7] |
| Non-Small Cell Lung Cancer | A549 | 8 - 15 | [6] |
| Non-Small Cell Lung Cancer | H226 | >20 | [6] |
| Malignant Pleural Mesothelioma | REN | 23 | [6] |
| Malignant Pleural Mesothelioma | MSTO211H | 14 | [6] |
| Breast Cancer | MCF-7 | >10 | [7] |
| Glioblastoma | C6 | 19.95 (IC10) | [7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of perifosine within the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of perifosine on a biological system.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the effect of perifosine on cell viability and to calculate its IC50 value.[6]
Materials:
-
Perifosine (stock solution in sterile water or ethanol)[8]
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a density of 2-5 x 10^5 cells/mL in 100 µL of complete medium per well.[9] Incubate for 24 hours to allow for cell attachment.
-
Perifosine Treatment: Prepare serial dilutions of perifosine in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.[6] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Remove the medium from the wells and add 100 µL of the perifosine dilutions or control medium.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well.[9] Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the perifosine concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibitory effect of perifosine on Akt phosphorylation.[10]
Materials:
-
Perifosine
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of perifosine for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[9]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of perifosine in a murine model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection (e.g., 3 x 10^7 MM.1S cells)[5]
-
Matrigel basement membrane matrix
-
Perifosine
-
Vehicle control (e.g., 0.9% sodium chloride)[5]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inoculate mice subcutaneously in the flank with cancer cells suspended in medium and Matrigel.[5]
-
Tumor Growth Monitoring: Allow tumors to become measurable. Monitor tumor volume regularly using calipers with the formula: Volume = (Length x Width²) / 2.[7]
-
Treatment: Randomize mice into treatment and control groups. Administer perifosine orally at a predetermined dose and schedule (e.g., daily at 36 mg/kg or weekly at 250 mg/kg).[5] The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment and monitor tumor growth and the general health of the mice. The primary endpoints are typically tumor growth inhibition and increased survival time.[5]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, and whole-cell lysates can be prepared for Western blot analysis to confirm the inhibition of Akt phosphorylation in vivo.[5]
Conclusion
Perifosine (CAS 21709-40-0) is a valuable chemical probe for elucidating the role of the PI3K/Akt/mTOR signaling pathway in various biological processes, particularly in the context of cancer research. Its well-defined mechanism of action and the availability of detailed experimental protocols make it a powerful tool for researchers. The information and protocols provided in this document offer a comprehensive guide for the effective use of perifosine in laboratory settings. While it has been explored in clinical trials, its utility as a research tool remains significant for dissecting the complexities of Akt signaling.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perifosine - Wikipedia [en.wikipedia.org]
- 3. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Perifosine | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solid-Phase Synthesis of 2-Amino-Thiazole-5-Carboxamide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] Solid-phase synthesis (SPS) provides a highly efficient and automatable platform for the rapid generation of large libraries of these compounds, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates. The key advantages of SPS include the use of excess reagents to drive reactions to completion and simplified purification procedures, which merely involve washing the resin-bound product.[1]
The most prevalent method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone.[1] In the context of solid-phase synthesis, either the thiourea or the α-haloketone component can be immobilized on a solid support. This document outlines two primary strategies for the solid-phase synthesis of 2-amino-thiazole-5-carboxamide libraries, providing detailed experimental protocols and relevant data.
Synthetic Strategies
Two principal strategies are commonly employed for the solid-phase synthesis of 2-amino-thiazole-5-carboxamide libraries:
-
Strategy A: Resin-Bound Thiourea: This approach involves the immobilization of an amine on the solid support, followed by conversion to a thiourea. The resin-bound thiourea is then reacted with an α-haloketone in solution to form the thiazole ring. Subsequent amide bond formation at the 5-position of the thiazole and final cleavage from the resin yields the desired products.
-
Strategy B: Resin-Bound α-Haloketone: In this alternative strategy, a precursor that can be converted to an α-haloketone is attached to the solid support. The most common approach involves loading a β-alkoxyacrylic acid onto the resin, followed by bromination to generate the resin-bound α-bromo-β-alkoxyacrylate. Subsequent reaction with a thiourea in solution leads to the formation of the 2-aminothiazole ring. Amide bond formation and cleavage then afford the target carboxamides.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of 2-amino-thiazole-5-carboxamide libraries, including typical yields for key reaction steps.
Table 1: Representative Stepwise Yields for Strategy A (Resin-Bound Thiourea)
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Resin Loading (Amine) | Fmoc-Rink Amide linker, Primary Amine, DIC, HOBt, DMF | >95 |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | >99 |
| 3 | Thiourea Formation | Fmoc-isothiocyanate, DIPEA, DCM | 90-98 |
| 4 | Thiazole Formation | α-Bromo ketone, DIPEA, DMF, 60 °C | 85-95 |
| 5 | Amide Coupling | Carboxylic Acid, HBTU, DIPEA, DMF | 80-95 |
| 6 | Cleavage | 95:2.5:2.5 TFA/TIS/H₂O | 70-90 (Overall) |
Table 2: Representative Stepwise Yields for Strategy B (Resin-Bound α-Haloketone)
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Resin Loading (Acid) | Wang Resin, β-Ethoxyacrylic acid, DIC, DMAP, DCM | 90-98 |
| 2 | Bromination | NBS, Dioxane/H₂O | 85-95 |
| 3 | Thiazole Formation | Thiourea, Ethanol, 70 °C | 80-90 |
| 4 | Amide Coupling | Amine, HATU, DIPEA, DMF | 80-95 |
| 5 | Cleavage | 95:5 TFA/H₂O | 70-90 (Overall) |
Experimental Protocols
Strategy A: Synthesis via Resin-Bound Thiourea
This protocol is adapted from methodologies involving the formation of a thiourea on the solid support followed by cyclization.
1. Resin Preparation and Amine Loading:
-
Swell Rink Amide resin (1.0 g, 0.5 mmol) in dimethylformamide (DMF, 10 mL) for 1 hour.
-
Drain the DMF and add a solution of the desired primary amine (5.0 eq), diisopropylcarbodiimide (DIC, 5.0 eq), and 1-hydroxybenzotriazole (HOBt, 5.0 eq) in DMF (10 mL).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
2. Thiourea Formation:
-
Swell the amine-functionalized resin in DCM (10 mL).
-
Add a solution of Fmoc-isothiocyanate (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM (10 mL).
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
3. Thiazole Ring Formation:
-
Swell the thiourea-functionalized resin in DMF (10 mL).
-
Add a solution of the desired α-bromo ketone (4.0 eq) and DIPEA (4.0 eq) in DMF (5 mL).
-
Heat the mixture at 60 °C for 6 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
4. Amide Coupling:
-
Swell the resin-bound 2-aminothiazole in DMF (10 mL).
-
In a separate flask, pre-activate the desired carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF (5 mL) for 10 minutes.
-
Add the activated acid solution to the resin and agitate at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
5. Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product by preparative HPLC.
Strategy B: Synthesis via Resin-Bound α-Haloketone
This protocol is adapted from methodologies involving the generation of an α-bromo ketone on a solid support followed by cyclization.[1]
1. Resin Loading with β-Ethoxyacrylic Acid:
-
Swell Wang resin (1.0 g, 0.8 mmol) in DCM (15 mL) for 1 hour.
-
Add β-ethoxyacrylic acid (4.0 eq), DIC (4.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and methanol (3 x 15 mL), then dry under vacuum.
2. Formation of Resin-Bound α-Bromoketone:
-
Swell the resin from the previous step in a mixture of dioxane/water (9:1, 15 mL).
-
Cool the suspension to 0 °C and add N-bromosuccinimide (NBS) (2.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the resin with THF (3 x 15 mL), DCM (3 x 15 mL), and dry under vacuum.[1]
3. Thiazole Ring Formation:
-
Swell the α-bromoketone resin in ethanol (15 mL).
-
Add a solution of thiourea (5.0 eq) in ethanol (10 mL).
-
Heat the mixture at 70 °C for 8 hours.
-
Wash the resin with ethanol (3 x 15 mL), DCM (3 x 15 mL), and dry under vacuum.
4. Amide Coupling:
-
Swell the resin-bound 2-amino-thiazole-5-carboxylic acid in DMF (15 mL).
-
Add the desired amine (5.0 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 4.9 eq), and DIPEA (10.0 eq).
-
Agitate the mixture at room temperature for 6 hours.
-
Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL), then dry under vacuum.
5. Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95:5 TFA/water (15 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product by preparative HPLC.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Purification of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a substituted thiazole derivative of interest in pharmaceutical research and drug development. Thiazole rings are key structural motifs in a variety of biologically active compounds.[1][2] Following synthesis, effective purification is crucial to isolate the target compound from unreacted starting materials, byproducts, and other impurities to ensure accurate downstream biological evaluation.[3] Column chromatography is a robust and widely used technique for the purification of such organic compounds.[4]
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of thiazole derivatives.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound (CAS: 21709-40-0) is presented below.[5] Understanding these properties is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃OS |
| Molecular Weight | 185.25 g/mol |
| Appearance | (Expected) Off-white to yellow solid |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethyl acetate, and acetone. |
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines the purification of this compound from a crude reaction mixture.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., start with a 7:3 or 1:1 ratio).
-
Visualize the separated spots under a UV lamp.
-
The goal is to find a solvent system that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane or a hexane-rich mixture as determined by the initial TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[4] A suggested gradient could be from 10% to 50% ethyl acetate in hexane.
-
If the compound does not elute with ethyl acetate, a small percentage of methanol can be added to the mobile phase to further increase its polarity.[4]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate and compare it to the crude mixture and a pure standard if available.
-
Combine the fractions that contain the pure desired product.
-
-
Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1 v/v) |
| Elution Mode | Gradient Elution |
| Sample Loading | Wet or Dry Loading |
| Fraction Analysis | Thin Layer Chromatography (TLC) with UV detection |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing column chromatography separation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CAS 118452-02-1: 2-AMINO-THIAZOLE-4-CARBOXYLAMIDE [cymitquimica.com]
- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H11N3OS - BuyersGuideChem [buyersguidechem.com]
Application Notes and Protocols for In Vitro Assay Development of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities.[1] This prominence in medicinal chemistry suggests that this compound holds significant potential for biological activity.
The following protocols and application notes describe a panel of recommended in vitro assays to elucidate the biological profile of this compound. These assays are based on established methodologies for characterizing similar thiazole derivatives and are designed to assess its potential cytotoxic, enzyme-inhibiting, and antimicrobial properties.
Anticancer and Cytotoxicity Screening
A primary and crucial step in the evaluation of a novel thiazole derivative is to assess its cytotoxic effect on cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.[2][3]
MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and K563 for leukemia) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.8 |
| HepG2 (Liver Cancer) | 25.2 |
| K563 (Leukemia) | 8.5 |
| HT-29 (Colon Cancer) | 32.1 |
Experimental Workflow Diagram:
Kinase Inhibition Assays
Thiazole derivatives are known to act as kinase inhibitors.[4] The 2-aminothiazole moiety is a key feature in the structure of the potent pan-Src kinase inhibitor, Dasatinib.[4] Therefore, evaluating the inhibitory activity of this compound against a panel of relevant kinases is a logical next step.
In Vitro Kinase Inhibition Assay (e.g., against Src Kinase)
This protocol describes a generic in vitro kinase assay to determine the IC50 value of the test compound against a specific kinase, such as Src kinase.
Experimental Protocol:
-
Reagents: Obtain recombinant human Src kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay which measures ADP formation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Src | 75 |
| Abl | 150 |
| VEGFR-2 | 210 |
| c-Met | 350 |
Signaling Pathway Diagram:
Antimicrobial Activity Screening
The thiazole nucleus is a common feature in compounds with antimicrobial properties.[1][5] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective appropriate broth media.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation:
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Bacteria | Staphylococcus aureus (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | >128 | |
| Fungus | Candida albicans | 64 |
Logical Relationship Diagram for Antimicrobial Screening:
Conclusion
The protocols outlined in this document provide a solid foundation for the initial in vitro characterization of this compound. Based on the well-documented biological activities of the 2-aminothiazole scaffold, these assays will help to identify and quantify the potential of this novel compound as an anticancer, kinase inhibitory, or antimicrobial agent. The results from these initial screens will guide further, more detailed mechanistic studies.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate. This is typically achieved by reacting ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide (NBS). The second step involves the amidation of the resulting ester with dimethylamine to yield the final product.
Q2: I am observing a low yield in the first step (Hantzsch thiazole synthesis). What are the potential causes?
A2: Low yields in the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate can arise from several factors. Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the intermediate ethyl 2-bromoacetoacetate is a critical factor; it is often generated in situ to avoid degradation. Incomplete reaction, suboptimal temperature, or incorrect stoichiometry of reactants can also significantly impact the yield.
Q3: What are the common side products in the Hantzsch synthesis of the thiazole intermediate?
A3: Common side products can include the formation of isomeric thiazoles, although this is less common with the specific reactants for this synthesis. If the bromination of ethyl acetoacetate is not well-controlled, di-brominated byproducts can form, leading to impurities. Additionally, unreacted starting materials or intermediates from incomplete reactions may be present in the crude product.
Q4: My amidation of ethyl 2-amino-4-methylthiazole-5-carboxylate with dimethylamine is not proceeding efficiently. What are my options?
A4: Direct amidation of the ethyl ester with dimethylamine can be challenging and may require elevated temperatures and pressures, or the use of specific catalysts. Two primary strategies can be employed to improve the yield of this step:
-
Direct Amidation: This can be attempted using an excess of dimethylamine (as a solution in a suitable solvent like THF or ethanol) at elevated temperatures in a sealed reaction vessel. Lewis acid catalysts may also promote this conversion.
-
Two-Step Hydrolysis and Coupling: A more reliable method often involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-amino-4-methylthiazole-5-carboxylic acid) using a base like sodium hydroxide. The resulting carboxylic acid can then be coupled with dimethylamine using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Hantzsch synthesis and the amidation reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. For more detailed analysis and to check for the presence of impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.
Troubleshooting Guides
Problem 1: Low Yield in Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis (Step 1)
| Possible Cause | Troubleshooting Steps |
| Impure Reactants | Ensure high purity of ethyl acetoacetate and thiourea. Use freshly opened or purified reagents. |
| Inefficient Bromination | Perform the bromination with NBS at a low temperature (e.g., 0-5 °C) to minimize side reactions. Consider generating the bromo-intermediate in situ just before the addition of thiourea. |
| Incomplete Cyclization | After the addition of thiourea, ensure the reaction is heated to a sufficient temperature (e.g., reflux in ethanol) for an adequate amount of time. Monitor the reaction progress by TLC. |
| Suboptimal Solvent | Ethanol is a commonly used solvent. However, solvent screening with other alcohols or polar aprotic solvents might improve yield for your specific setup. |
| Incorrect Stoichiometry | Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) and an equimolar amount or slight excess of thiourea relative to ethyl acetoacetate. |
Problem 2: Low Yield or No Reaction in the Amidation of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Step 2)
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of the Ester (Direct Amidation) | Increase the reaction temperature and use a sealed vessel to prevent the escape of dimethylamine. Use a larger excess of dimethylamine solution. Consider adding a Lewis acid catalyst (e.g., ZrCl₄, Ti(OiPr)₄). |
| Steric Hindrance | While dimethylamine is relatively small, steric hindrance can still play a role. The hydrolysis and coupling approach is often more effective for sterically hindered amines. |
| Inefficient Hydrolysis (Two-Step Approach) | Ensure complete hydrolysis of the ester by using a sufficient amount of base (e.g., NaOH or LiOH) and monitoring the reaction by TLC until the starting ester is fully consumed. |
| Poor Amide Coupling (Two-Step Approach) | Use a reliable coupling agent like HATU or EDC/HOBt. Ensure anhydrous conditions for the coupling reaction. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize the reaction mixture. |
| Side Reactions | The 2-amino group on the thiazole ring can potentially react with coupling agents. While generally less reactive than the primary amine being coupled, this can be a side reaction. Using the appropriate stoichiometry and reaction conditions can minimize this. |
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 4 | 75-85 | General Hantzsch conditions |
| 2 | Methanol | Reflux | 4 | 70-80 | General Hantzsch conditions |
| 3 | Isopropanol | Reflux | 6 | 65-75 | General Hantzsch conditions |
| 4 | Acetonitrile | 80 | 5 | 70-80 | [1] |
| 5 | Water | 100 | 3 | 60-70 | Green chemistry approaches |
Table 2: Comparison of Amidation Methods for 2-Aminothiazole Esters/Acids
| Method | Coupling Agent/Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Amidation | None (thermal) | Excess Amine | Amine solution | 80-120 | Variable, often low | General knowledge |
| Direct Amidation | Lewis Acid (e.g., ZrCl₄) | - | Toluene | 110 | 60-80 | [2] |
| Hydrolysis & Coupling | EDC/HOBt | DIPEA | DMF/DCM | Room Temp | 70-90 | [3] |
| Hydrolysis & Coupling | HATU | DIPEA | DMF | Room Temp | 80-95 | [3] |
| Hydrolysis & Coupling | Acid Chloride Formation (SOCl₂) | Pyridine | DCM | 0 to Room Temp | 60-85 | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.
-
Bromination: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the ethyl acetoacetate is consumed.
-
Cyclization: Add thiourea (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a base such as sodium bicarbonate solution. The product may precipitate.
-
Isolation: Filter the solid product and wash with cold ethanol and water. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from ethanol.
Protocol 2: Amidation via Hydrolysis and Coupling
This protocol describes the two-step conversion of the ethyl ester to the final N,N-dimethylamide.
Step 2a: Hydrolysis to 2-amino-4-methylthiazole-5-carboxylic acid
-
Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 2-3 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
Isolation: The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2b: Amide Coupling with Dimethylamine
-
Reaction Setup: Suspend 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10-15 minutes at room temperature.
-
Amidation: Add a solution of dimethylamine (1.2-1.5 eq, e.g., 2M solution in THF) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low reaction yield.
Caption: Alternative strategies for the amidation step.
References
Technical Support Center: Troubleshooting Low Solubility of Thiazole Compounds
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole-based compounds exhibit low solubility in aqueous buffers?
A: The low aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. The thiazole ring is an aromatic heterocycle, and substitutions, particularly with other aromatic or non-polar groups, increase the molecule's hydrophobicity and crystal lattice energy. This makes it difficult for water molecules to surround and dissolve the compound, leading to poor solubility in aqueous buffers, a common challenge for many new chemical entities.[1][2]
Q2: My compound immediately precipitates when I dilute my DMSO stock solution into the assay buffer. What is happening and what should I do?
A: This common issue is known as "crashing out" or precipitation upon dilution. It occurs because the compound is soluble in the organic solvent (like DMSO) but its concentration exceeds its solubility limit when introduced into the vastly different polarity of the aqueous buffer.
Initial Troubleshooting Steps:
-
Optimize Dilution: Instead of a single dilution, add the stock solution dropwise to the buffer while vortexing or stirring vigorously to promote rapid mixing.
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Use Serial Dilutions: Perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes prevent the compound from precipitating.
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Lower Stock Concentration: Using a less concentrated stock solution in DMSO can prevent the final concentration in the buffer from exceeding the solubility limit.[3]
Q3: What are the primary strategies for systematically improving the solubility of a thiazole compound?
A: The main approaches involve modifying the solvent environment or the compound itself. The most common strategies are:
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Use of Co-solvents: Incorporating a small amount of a water-miscible organic solvent into the aqueous buffer.[]
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pH Adjustment: Modifying the buffer's pH to ionize the compound, which is often more soluble than the neutral form.[][5]
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic compound, increasing its apparent water solubility.[6][7]
Q4: How should I choose and use a co-solvent? Will it affect my experiment?
A: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, helping to keep hydrophobic compounds in solution.[8]
-
Common Choices: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.[]
-
Critical Consideration: It is crucial to keep the final concentration of the co-solvent as low as possible, typically below 0.5% (v/v) , as higher concentrations can interfere with biological assays, causing cellular stress or affecting enzyme activity.[3] Always run a vehicle control (buffer + co-solvent) to check for any effects on your assay.
Q5: When is adjusting the pH of my buffer a suitable strategy?
A: pH adjustment is effective for thiazole compounds that are ionizable, meaning they have acidic or basic functional groups.[5] Many biologically active thiazoles contain basic nitrogen atoms.[9] For these weakly basic compounds, lowering the buffer pH below the compound's pKa will protonate the nitrogen, forming a more soluble salt.[] Conversely, for acidic compounds, increasing the pH would enhance solubility.[10]
Caution: Ensure the new buffer pH is compatible with the biological components of your assay (e.g., proteins, cells).
Q6: Co-solvents and pH adjustments are insufficient or interfere with my assay. What is a more advanced technique I can try?
A: When other methods fail, forming an inclusion complex with cyclodextrins is a powerful technique.[2][6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] The hydrophobic thiazole compound ("guest") can be encapsulated within the cyclodextrin's cavity ("host"), creating a complex that is soluble in water.[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[11]
Q7: My experimental results are highly variable. Could solubility be the underlying problem?
A: Absolutely. Inconsistent results are a classic sign of solubility issues. If a compound is not fully dissolved or precipitates over the course of an experiment, the actual concentration exposed to the biological target will be lower than the intended concentration and can vary between wells or experiments. This leads to poor reproducibility and potentially inaccurate measurements of potency (e.g., falsely high IC50 values).
Troubleshooting Workflow & Key Mechanisms
The following diagrams illustrate the logical workflow for addressing solubility issues and the mechanism of cyclodextrin complexation.
Caption: A step-by-step workflow for troubleshooting low thiazole compound solubility.
Caption: Encapsulation of a hydrophobic thiazole by a cyclodextrin host.
Data Summary
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Considerations & Limitations |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing its tendency to exclude the non-polar solute.[] | Simple to prepare; effective for initial screening. | Potential for assay interference or cytotoxicity; risk of precipitation upon dilution.[3] |
| pH Adjustment | Converts an ionizable drug into its salt form, which has higher aqueous solubility than the neutral form.[5] | Highly effective for ionizable compounds; simple to implement. | Only applicable to compounds with acidic/basic groups; pH change may impact assay biology. |
| Inclusion Complexation | A host molecule (cyclodextrin) encapsulates the hydrophobic guest drug, shielding it from water.[2] | High solubilization capacity; can also improve stability; low toxicity with modified CDs.[12] | Requires specific host-guest compatibility; can be more time-consuming to prepare.[6] |
| Micronization | Increases the surface area of the solid compound by reducing particle size, which speeds up the rate of dissolution.[2] | Increases dissolution rate. | Does not increase the equilibrium (thermodynamic) solubility.[2] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine if adjusting the buffer pH can improve the solubility of your thiazole compound.
Methodology:
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Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
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Prepare Compound Slurry: In separate vials, add an excess amount of your solid thiazole compound to a fixed volume (e.g., 1 mL) of each buffer. The excess solid is crucial to ensure saturation.
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Equilibrate: Tightly seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
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Separate Solid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
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Sample and Quantify: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC or LC-MS/MS.[13] The measured concentration is the equilibrium solubility at that specific pH.
Protocol 2: Preparation of a Thiazole-Cyclodextrin Inclusion Complex
This method creates a stock solution of your compound complexed with a cyclodextrin.
Methodology:
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Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. The concentration will need to be optimized but can start in the 1-10% (w/v) range.
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Add Compound: Slowly add an excess of the solid thiazole compound to the cyclodextrin solution while stirring continuously.
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Equilibrate for Complexation: Continue stirring the mixture at a constant temperature for 24-72 hours to allow the inclusion complex to form and reach equilibrium.
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Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm filter or centrifuge at high speed to remove any remaining solid.
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Quantify and Use: The clear filtrate is your stock solution of the water-soluble complex. Determine the precise concentration of the dissolved thiazole compound via HPLC or UV-Vis spectroscopy before using it in your experiments.
References
- 1. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. humapub.com [humapub.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimization of Thiazole Ring Formation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially in acidic conditions.[1] Other common causes include suboptimal reaction temperature, incomplete reaction, and product loss during workup and purification.[2]
Q2: How critical is the purity of reactants and solvents for a successful thiazole synthesis?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product.[1] The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1]
Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. However, performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. To favor a single isomer, careful control of the pH of your reaction medium is essential.
Q4: What are the primary advantages of using microwave-assisted synthesis for thiazole formation?
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for thiazole synthesis. These include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity.[3][4] This method is also considered a greener approach as it often requires less solvent and energy.[3]
Q5: When should I choose a metal catalyst (like copper or palladium) over a catalyst-free method like the traditional Hantzsch synthesis?
The choice of catalyst depends on the specific transformation you aim to achieve.
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Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): This is ideal for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides. These methods are robust and well-established for building the core heterocycle.[5]
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Copper Catalysis: Copper catalysts are often employed in multi-component reactions or when using starting materials like oximes and anhydrides.[6]
-
Palladium Catalysis: Palladium catalysts are primarily used for the functionalization of a pre-formed thiazole ring, such as in direct C-H arylation reactions.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Verify the purity of α-haloketone and thioamide using techniques like NMR or melting point analysis. Purify starting materials if necessary.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For conventional heating, ensure the reflux temperature is reached and maintained. For microwave synthesis, perform small-scale experiments to find the optimal temperature.[1] |
| Incorrect Solvent | The choice of solvent is critical. Screen a variety of solvents (e.g., ethanol, methanol, DMF, or a mixture like ethanol/water) to find the one that gives the best yield for your specific substrates.[1][2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.[2] |
| Product Loss During Workup | Ensure the pH is appropriately adjusted during the workup to precipitate the product fully. Check the solubility of your product to avoid losses during extraction and washing steps.[7] |
Issue 2: Formation of Side Products
| Side Product | Identification | Prevention Strategy |
| Oxazole | Can be identified by mass spectrometry and NMR. | This forms if the thioamide is contaminated with its corresponding amide. Ensure the purity of the thioamide starting material.[2] |
| Dimerization/Polymerization | Often results in a complex mixture of high molecular weight species, visible on TLC as a smear or baseline material. | Optimize reaction concentration and temperature. Lowering the concentration may reduce the rate of bimolecular side reactions. |
| Isomeric Thiazoles | Can be difficult to distinguish by TLC alone. Requires careful analysis of spectroscopic data (NMR, etc.). | Control the pH of the reaction medium. Neutral conditions favor one isomer, while acidic conditions can lead to a mixture. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8-10 hours | 5-15 minutes | [4] |
| Typical Yield | Often lower and variable | Generally higher and more consistent (up to 96%) | [4][8] |
| Energy Consumption | Higher | Lower | [3] |
| Solvent Usage | Often requires larger volumes | Can often be performed with less solvent or solvent-free | [5] |
Table 2: Effect of Solvent on Thiazole Synthesis Yield (Hantzsch Reaction)
| Solvent | Yield (%) | Reference |
| Water | 50 | [9] |
| Ethanol | 75 | [9] |
| Methanol | 68 | [9] |
| 1-Butanol | 82 | [9] |
| 2-Propanol | 85 | [9] |
| Ethanol/Water (1:1) | 87 | [9] |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
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2-Bromoacetophenone
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Thiourea
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Methanol
-
5% Sodium Carbonate solution
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Add methanol (5 mL) and a stir bar.
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Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Remove the reaction from the heat and allow the solution to cool to room temperature.
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Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
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Filter the resulting precipitate through a Buchner funnel.
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Wash the filter cake with water.
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Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.
Protocol 2: Cook-Heilbron Thiazole Synthesis
This method is used for the formation of 5-aminothiazoles.
General Procedure: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates. The reaction is typically carried out at room temperature under mild, often aqueous, conditions.
Example Reaction: To synthesize a 5-amino-2-mercaptothiazole, an α-aminonitrile is reacted with carbon disulfide. The reaction proceeds through a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization and tautomerization to form the aromatic thiazole ring.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in thiazole synthesis.
Caption: A decision tree for selecting the appropriate catalyst in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. jusst.org [jusst.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. How To [chem.rochester.edu]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
How to avoid side products in the synthesis of 2-aminothiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazole derivatives.
Troubleshooting Guide
Issue 1: Formation of Isomeric Side Products
Q1: During the Hantzsch synthesis of a 2-aminothiazole derivative, I am observing a significant amount of an isomeric impurity. How can I identify and minimize this side product?
A1: A common challenge in the Hantzsch thiazole synthesis is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole. The formation of this side product is highly dependent on the reaction conditions, particularly the pH.
Identification: The two isomers can be distinguished by spectroscopic methods. For instance, in ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different for the two isomers.
Solutions: The regioselectivity of the Hantzsch synthesis is critically influenced by the reaction's acidity.
-
Neutral or Slightly Basic Conditions: Conducting the condensation of an α-haloketone with an N-monosubstituted thiourea in a neutral or slightly basic solvent generally leads exclusively to the formation of the desired 2-(N-substituted amino)thiazole.
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Acidic Conditions: Under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed. The proportion of the imino isomer can be significant under strongly acidic conditions. For example, reactions carried out in 10M HCl-EtOH have been shown to favor the formation of the 2-imino-2,3-dihydrothiazole.[1]
Below is a table summarizing the effect of reaction conditions on the product distribution in a representative Hantzsch synthesis.
| α-Haloketone | N-Substituted Thiourea | Solvent/Acid | Temperature (°C) | Reaction Time | 2-Aminothiazole Derivative Yield (%) | 2-Imino-2,3-dihydrothiazole Yield (%) | Reference |
| Chloroacetone | Methylthiourea | Ethanol | Reflux | 2h | High (predominantly) | Low | [1] |
| Chloroacetone | Methylthiourea | 10M HCl-EtOH (1:2) | 80 | 20 min | 27 | 73 | [1] |
Experimental Protocol for Regioselective Synthesis of 2-(Methylamino)-4-methylthiazole:
-
Reactant Preparation: In a round-bottom flask, dissolve methylthiourea (1.0 eq) in ethanol.
-
Reaction Initiation: To the stirred solution, add chloroacetone (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Isolation: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Issue 2: Low Yield and Difficult Purification
Q2: My synthesis of a 2-aminothiazole derivative is resulting in a low yield and the purification of the final product is challenging. What are the possible causes and how can I improve my results?
A2: Low yields and purification difficulties are common issues in organic synthesis. For 2-aminothiazole derivatives, these problems can often be traced back to suboptimal reaction conditions, the purity of starting materials, or the formation of hard-to-remove byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. Consider microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields.[2] Using a catalyst, such as silica-supported tungstosilicic acid, can also improve reaction efficiency.[3] |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea or its derivative. Impurities in the starting materials can lead to the formation of undesired side products, complicating purification and reducing the yield of the desired product. |
| Formation of Hard-to-Remove Byproducts | As discussed in Issue 1, the formation of isomeric side products can be a major issue. Controlling the pH of the reaction is crucial for minimizing these impurities. If byproducts are still formed, careful optimization of the purification method (e.g., column chromatography with a specific eluent system, or recrystallization from a suitable solvent) is necessary. |
| Product Precipitation Issues | In some cases, the hydrobromide salt of the 2-aminothiazole derivative precipitates from the reaction mixture. This can be advantageous for initial purification. The salt can then be neutralized and further purified. |
Experimental Protocol for Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[4]
-
Solvent: Add a minimal amount of a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF). Solvent-free conditions can also be explored.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
Work-up: After cooling, treat the reaction mixture with a base (e.g., 5% sodium carbonate solution) to neutralize the hydrobromide salt and precipitate the free base.[4]
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Frequently Asked Questions (FAQs)
Q3: Are there any "greener" or more environmentally friendly methods for the synthesis of 2-aminothiazole derivatives?
A3: Yes, several eco-friendly approaches have been developed to address the environmental concerns associated with traditional organic synthesis. These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.
-
Solvent-Free Synthesis: Performing the Hantzsch synthesis under solvent-free conditions, often with microwave irradiation, can significantly reduce solvent waste.[5]
-
Water as a Solvent: Utilizing water as a solvent is a green alternative to volatile organic compounds. Some variations of the Hantzsch synthesis have been successfully performed in aqueous media.
-
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery and reuse of the catalyst, reducing waste and cost.[3]
-
Ultrasonic Irradiation: Sonication can be used to promote the reaction, often leading to shorter reaction times and milder reaction conditions compared to conventional heating.[3]
Q4: What are the common biological targets of 2-aminothiazole derivatives in drug development?
A4: 2-Aminothiazole is a privileged scaffold in medicinal chemistry and is found in a number of clinically approved drugs. These derivatives are known to target a wide range of biological molecules, with a particular prominence as kinase inhibitors.
-
Protein Kinases: Many 2-aminothiazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Some notable kinase targets include:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibitors of Aurora kinases are being investigated as anticancer agents.[3][6][7][8][9]
-
Casein Kinase 2 (CK2): CK2 is another serine/threonine kinase involved in cell growth, proliferation, and survival. Its inhibitors are being explored for cancer therapy.[1][10][11][12][13]
-
Traf2- and Nck-Interacting Kinase (TNIK): TNIK is involved in the Wnt signaling pathway, which is often aberrantly activated in colorectal cancer.[14][15][16]
-
Signaling Pathway Diagrams
The following diagrams illustrate the involvement of 2-aminothiazole derivatives in key cellular signaling pathways.
Caption: Hantzsch synthesis pathway for 2-aminothiazole derivatives.
Caption: Inhibition of the Wnt signaling pathway by a 2-aminothiazole derivative.
Caption: General mechanism of protein kinase inhibition by 2-aminothiazole derivatives.
References
- 1. escholarship.org [escholarship.org]
- 2. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel aminothiazole KY-05009 with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Poor Cell Permeability of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, low activity in cell-based assays is often a primary indicator of poor cell permeability, especially if the compound demonstrates high potency in cell-free (e.g., enzyme) assays. For a compound to be effective, it must cross the cell membrane to reach its intracellular target. Factors influencing membrane permeability include the compound's polarity, molecular weight, and lipophilicity.[1] Thiazole carboxamide derivatives can sometimes exhibit physicochemical properties that limit their ability to passively diffuse across the lipid bilayer of the cell membrane.
Q2: How can I experimentally confirm that my compound has poor cell permeability?
A2: The gold standard for in vitro prediction of intestinal drug permeability is the Caco-2 permeability assay.[2] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3] By measuring the rate at which your compound crosses this monolayer, you can determine its apparent permeability coefficient (Papp). Additionally, Parallel Artificial Membrane Permeability Assays (PAMPA) can be used as a preliminary, non-cell-based screen for passive diffusion.
Q3: What are the typical classifications for permeability based on Caco-2 assay results?
A3: Permeability is generally classified based on the apparent permeability coefficient (Papp) measured in the apical-to-basolateral (A-B) direction. The following table provides a general classification:
| Permeability Classification | Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| High | > 10 | > 90% |
| Medium | 2 - 10 | 50% - 90% |
| Low | < 2 | < 50% |
Note: These values can vary slightly between laboratories due to different experimental conditions.[3][4]
Q4: My compound shows low recovery in the Caco-2 assay. What could be the cause?
A4: Low recovery in a Caco-2 assay can indicate several issues, including poor aqueous solubility, non-specific binding to the assay plates, metabolism by the Caco-2 cells, or accumulation of the compound within the cell monolayer.[4] It is crucial to investigate the cause of low recovery to ensure the accuracy of your permeability assessment.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Symptoms:
-
The calculated Papp (A-B) value is in the low permeability range (< 2 x 10⁻⁶ cm/s).
-
The compound shows high potency in biochemical assays but low potency in cell-based assays.
Possible Causes & Solutions:
-
High Efflux Ratio: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[5]
-
Troubleshooting Step: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[4]
-
Solution: Re-run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil or reserpine).[5] A significant decrease in the efflux ratio would confirm that your compound is an efflux pump substrate.
-
-
Poor Passive Diffusion: The physicochemical properties of the compound (e.g., high polarity, low lipophilicity) may be hindering its ability to cross the cell membrane.[1]
-
Troubleshooting Step: Assess the lipophilicity of your compound (LogP/LogD).
-
Solutions:
-
Chemical Modification (Prodrug Approach): Mask polar functional groups with lipophilic moieties that can be cleaved once inside the cell to release the active compound.[1][6] For a carboxamide, ester or other labile group formation could be explored.
-
Formulation Strategies: Incorporate the compound into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), nanoparticles, or liposomes to enhance its transport across the membrane.[7][8]
-
-
Issue 2: High Variability in Permeability Data
Symptoms:
-
Inconsistent Papp values across different experiments or even within the same experiment.
Possible Causes & Solutions:
-
Inconsistent Caco-2 Monolayer Integrity: The tightness of the cell junctions can vary.
-
Troubleshooting Step: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.
-
Solution: Ensure consistent cell culture conditions, including seeding density and differentiation time (typically 21 days).[3] Use a low-permeability marker compound (e.g., Lucifer yellow) in each experiment to validate monolayer integrity.
-
-
Compound Solubility Issues: The compound may be precipitating in the assay buffer.
-
Troubleshooting Step: Visually inspect the wells for precipitation. Measure the compound concentration in the donor compartment at the beginning and end of the experiment.
-
Solution: Reduce the compound concentration or add a small percentage of a co-solvent like DMSO (typically ≤1%) to the buffer.[2] However, be mindful that high concentrations of DMSO can affect cell viability.[2]
-
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in DMSO and dilute it to the final working concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be ≤1%.
-
Apical to Basolateral (A-B) Permeability: a. Remove the culture medium from the apical (donor) and basolateral (receiver) compartments. b. Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: a. Follow the same procedure as for A-B, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: a. Calculate the rate of permeation (dQ/dt). b. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
- dQ/dt is the steady-state flux rate
- A is the surface area of the membrane
- C₀ is the initial concentration in the donor compartment c. Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
Visualizations
Logical Workflow for Troubleshooting Poor Permeability
A flowchart outlining the decision-making process for investigating and addressing poor cell permeability.
Strategies to Overcome Poor Cell Permeability
An overview of different approaches to enhance the cell permeability of a target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. All information is presented in a user-friendly, question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, the most likely degradation pathways involve hydrolysis of the carboxamide group, oxidation of the amino group and the thiazole ring, and potential photolytic cleavage. Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would yield 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid and dimethylamine. Oxidative stress, for instance from hydrogen peroxide, could lead to the formation of an N-oxide at the amino group or oxidation of the sulfur atom in the thiazole ring. Photolytic degradation may result in more complex fragmentation of the molecule.
Q2: What are the expected degradation products I should look for in my analysis?
A2: Key potential degradation products to monitor include:
-
Hydrolysis Product: 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid (from amide hydrolysis).
-
Oxidative Products: N-oxide derivatives of the 2-amino group and sulfoxide or sulfone derivatives of the thiazole ring.
-
Deamination Product: 2-hydroxy-N,N,4-trimethyl-1,3-thiazole-5-carboxamide.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guides
Issue: I am observing unexpected peaks in my HPLC chromatogram after stress testing.
-
Possible Cause 1: Co-elution of degradants.
-
Solution: Optimize your HPLC method. Try adjusting the mobile phase composition (e.g., gradient slope, organic modifier, pH) or changing the column chemistry (e.g., C18 to a different stationary phase like phenyl-hexyl).
-
-
Possible Cause 2: Interaction with excipients (if in a formulation).
-
Solution: Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.
-
-
Possible Cause 3: Formation of secondary degradation products.
-
Solution: This can occur under harsh stress conditions. Consider reducing the stressor concentration, temperature, or exposure time to favor the formation of primary degradants.
-
Issue: I am not seeing any degradation under my stress conditions.
-
Possible Cause 1: The compound is highly stable under the applied conditions.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.[1]
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Solution: Ensure your HPLC method can resolve the parent peak from potential degradation products. This can be confirmed by spiking your sample with known related substances or by analyzing a sample that has undergone significant degradation.
-
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To evaluate degradation under basic conditions.
-
Procedure:
-
Follow the same initial steps as for acidic hydrolysis.
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
-
In a volumetric flask, mix a known volume of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat on the solid-state stability.
-
Procedure:
-
Place a known amount of the solid compound in a controlled temperature oven at 70°C.
-
After 7 days, remove the sample, allow it to cool to room temperature.
-
Prepare a solution of the heat-stressed solid at a known concentration for HPLC analysis.
-
Analyze the sample by HPLC.
-
5. Photolytic Degradation
-
Objective: To assess the stability of the compound under light exposure.
-
Procedure:
-
Prepare a solution of the compound at a known concentration.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 |
| 0.1 M NaOH, RT, 24h | 8.9 | 1 | 6.2 |
| 3% H₂O₂, RT, 24h | 22.5 | 3 | 12.1 |
| Solid, 70°C, 7 days | 2.1 | 1 | 1.5 |
| Photolytic (ICH Q1B) | 11.8 | 2 | 7.3 |
Table 2: Retention Times of Potential Degradation Products
| Compound | Retention Time (min) |
| This compound | 10.5 |
| Degradant 1 (Hydrolysis Product) | 5.2 |
| Degradant 2 (Oxidative Product) | 8.9 |
| Degradant 3 (Photolytic Product) | 12.1 |
Visualizations
The following diagrams illustrate the inferred degradation pathways and a general experimental workflow.
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: CAS 21709-40-0 (2-Amino-4-methyl-thiazole-5-carboxylic acid dimethylamide)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of CAS 21709-40-0, a 2-amino-4-methyl-thiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid CAS 21709-40-0?
A1: For long-term stability, solid CAS 21709-40-0 should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from moisture and atmospheric components, it is best practice to store the compound at -20°C. Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to minimize condensation.
Q2: How should I prepare and store stock solutions of CAS 21709-40-0?
A2: Stock solutions should be prepared in a suitable, dry, high-quality solvent such as DMSO. For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes in tightly sealed, low-binding tubes, and store them at -80°C. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: For how long are stock solutions of CAS 21709-40-0 stable?
A3: While specific stability data for CAS 21709-40-0 is not extensively published, general guidelines for bioactive small molecules suggest that stock solutions stored at -80°C can be stable for up to six months. However, for critical experiments, it is recommended to use freshly prepared solutions or solutions that have been stored for no longer than one month.
Q4: Can I store diluted working solutions?
A4: It is not recommended to store diluted working solutions in aqueous buffers for extended periods. Many compounds, especially those with ester or amide functionalities, can be susceptible to hydrolysis. It is best to prepare fresh working dilutions from the frozen stock solution for each experiment.
Q5: My compound appears to have precipitated out of the stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures or due to solvent evaporation. Before use, ensure the solution is completely thawed and vortex gently to redissolve the compound. If precipitation persists, gentle warming (e.g., to 37°C) and sonication can be attempted, but be aware that excessive heat may degrade the compound. Consider preparing a more dilute stock solution for future use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values or variable results between experiments. | Compound Degradation: The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the assay medium. | Prepare fresh stock solutions from solid material. Aliquot new stock solutions to minimize freeze-thaw cycles. Perform a stability study of the compound in your specific assay buffer (see Experimental Protocols). |
| Inaccurate Pipetting: Inaccurate dispensing of small volumes of a concentrated stock solution can lead to significant variations in the final assay concentration. | Use calibrated pipettes and appropriate tips. For highly potent compounds, consider performing a serial dilution to work with larger, more accurate volumes. | |
| Cell-Based Assay Variability: Cell passage number, seeding density, and metabolic activity can influence the apparent potency of a compound. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all plates. Monitor the health and confluence of your cells throughout the experiment. | |
| High background signal or apparent activity in negative controls. | Compound Interference with Assay Readout: The compound may possess intrinsic fluorescence or absorbance at the wavelengths used in the assay, or it may interfere with the detection reagents. | Run a control experiment with the compound in the absence of the biological target to measure its direct effect on the assay signal. If interference is observed, consider using an alternative assay with a different detection method. |
| Observed activity is not reproducible with a newly purchased batch of the compound. | Batch-to-Batch Variability: The purity and isomeric composition of the compound can vary between batches. | Confirm the identity and purity of each new batch of the compound using analytical methods such as LC-MS and NMR. If possible, order a larger single batch for an entire series of experiments. |
| The compound shows activity against multiple, unrelated targets ("Frequent Hitter"). | Non-Specific Activity: 2-Aminothiazole derivatives are known to sometimes act as "frequent hitters" or Pan-Assay Interference Compounds (PAINS). This can be due to compound aggregation, reactivity, or other non-specific mechanisms. | To test for aggregation-based inhibition, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant decrease in potency in the presence of detergent suggests aggregation. Confirm hits in a secondary, orthogonal assay. |
Stability Assessment Protocol
This protocol provides a general framework for assessing the stability of CAS 21709-40-0 in a specific buffer or medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
CAS 21709-40-0
-
HPLC-grade DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable C18 column
-
Low-binding microcentrifuge tubes
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of CAS 21709-40-0 in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench any potential degradation by adding an equal volume of cold acetonitrile, and store at -80°C. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining working solution into several tubes and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from each temperature, quench with cold acetonitrile, and store at -80°C.
-
HPLC Analysis:
-
Thaw all samples.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant of each sample by HPLC.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each temperature to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of CAS 21709-40-0.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Technical Support Center: Optimizing 2-Aminothiazole-Based Inhibitors and Mitigating Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-aminothiazole-based inhibitors. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help address specific issues related to off-target effects and to aid in the development of more selective compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with 2-aminothiazole-based inhibitors?
A1: Due to the conserved nature of the ATP-binding site across the human kinome, 2-aminothiazole-based inhibitors, which often target this pocket, can exhibit off-target activity against unintended kinases.[1] This can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results. The 2-aminothiazole scaffold itself has been identified as a "frequent hitter" in biophysical binding assays, suggesting a potential for promiscuous binding.[2]
Q2: My 2-aminothiazole-based inhibitor is showing high cellular toxicity at concentrations close to its on-target IC50. What is the likely cause?
A2: High toxicity near the on-target effective concentration often suggests that the inhibitor is affecting an off-target protein essential for cell survival.[1] It is crucial to perform a comprehensive kinase selectivity profile to identify potential off-target liabilities. A dose-response experiment can also help determine a therapeutic window where on-target effects are observed with minimal toxicity.
Q3: How can I experimentally validate that an observed phenotype is due to on-target inhibition and not an off-target effect?
A3: Several methods can be used to confirm on-target effects:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same primary protein is available, it can be used as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Rescue Experiments: A powerful method is to introduce a mutated version of the target protein that is resistant to the inhibitor into the cells. If the inhibitor-induced phenotype is reversed in the presence of the resistant mutant, it strongly supports an on-target mechanism.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to the target protein within the cell.[3]
Q4: What are the key medicinal chemistry strategies to improve the selectivity of 2-aminothiazole-based inhibitors?
A4: Improving selectivity typically involves structure-activity relationship (SAR) studies to identify modifications that enhance binding to the on-target kinase while reducing affinity for off-targets. Key strategies include:
-
Modification of the N-2 position: The N-2 position of the aminothiazole often allows for significant flexibility, and introducing substituted benzoyl groups at this position has been shown to improve activity and selectivity.[4]
-
Substitution at the 4- and 5-positions: Introduction of appropriately sized substituents at these positions on the thiazole ring can improve inhibitory activity and selectivity.[5]
-
Bioisosteric Replacement: Replacing the 2-aminothiazole with a 2-aminooxazole has been explored to improve physicochemical properties and antimicrobial activity, which could be a strategy to modulate selectivity.[6]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Possible Cause | Suggested Solution(s) |
| Inconsistent IC50 values between experiments. | - Compound degradation or precipitation.- Variation in assay conditions (e.g., ATP concentration, cell passage number). | - Prepare fresh compound dilutions for each experiment.- Ensure consistent experimental parameters across all assays.[7] |
| Observed cellular phenotype does not match the known function of the primary target. | - The phenotype is driven by one or more off-targets. | - Perform a broad kinase selectivity screen to identify potential off-targets.- Conduct a rescue experiment with an inhibitor-resistant mutant of the primary target.[1]- Use phosphoproteomics to get a global view of affected signaling pathways.[1] |
| High background or non-specific effects in cellular assays. | - Compound insolubility at higher concentrations.- Off-target effects at higher concentrations. | - Check the solubility limit of your compound in the assay medium.- Perform a full dose-response curve to identify the optimal concentration range that minimizes off-target effects.[1] |
| Development of drug resistance in long-term cell culture experiments. | - Secondary mutations in the target kinase.- Activation of bypass signaling pathways. | - Sequence the target kinase in resistant cells to identify potential mutations.- Use phosphoproteomics to identify upregulated signaling pathways in resistant cells. |
Quantitative Data Summary
The following tables provide a comparative view of the potency and selectivity of selected 2-aminothiazole-based inhibitors.
Table 1: Kinase Selectivity Profile of a 2-Aminothiazole-Based CK2 Inhibitor
| Kinase | Residual Activity (%) at 50 µM Inhibitor |
| CK2α (On-target) | < 1 |
| EGFR | 26 |
| EphA4 | 45 |
| pim-1 | 46 |
| Data from a study on selective allosteric modulators of protein kinase CK2, showing high selectivity of the hit compound.[8] |
Table 2: Comparative IC50 Data for a 2-Aminothiazole-Based CDK2 Inhibitor (Compound 45)
| Kinase | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2/cyclin E (On-target) | ~5 | - |
| CDK1/cyclin B | ~50 | 10-fold |
| CDK4/cyclin D1 | ~150 | 30-fold |
| This demonstrates the improved selectivity of an optimized 2-aminothiazole inhibitor for its intended target.[9] |
Table 3: Structure-Activity Relationship of 2-Aminothiazole Derivatives against Mycobacterium tuberculosis
| Compound | Modification at N-2 Position | MIC (µM) |
| Initial Hit | Unsubstituted | >32 |
| 55 | N-(3-Chlorobenzoyl) | 0.024 |
| This highlights the dramatic improvement in potency achieved by substitution at the N-2 position.[4] |
Experimental Protocols
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the selectivity of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
2-aminothiazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, the specific substrate, and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.
Materials:
-
Cell culture medium
-
2-aminothiazole inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and antibodies for the target protein and a loading control
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the inhibitor or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by Western blotting using an antibody against the target protein.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Phosphoproteomics for Off-Target Pathway Analysis
This workflow provides a global view of kinase inhibition within the cell.
Materials:
-
Cell culture reagents
-
2-aminothiazole inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)
-
LC-MS/MS system
Procedure:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Enrich for phosphopeptides using a TiO₂ or IMAC-based method.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between inhibitor-treated and control samples.
-
Perform pathway analysis on the differentially phosphorylated proteins to identify on- and off-target signaling pathways affected by the inhibitor.
Visualizations
Caption: On- and off-target effects of a 2-aminothiazole kinase inhibitor.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Partially Transparent Colors | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unix.stackexchange.com [unix.stackexchange.com]
Technical Support Center: Compound CTM-578 (2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)
This technical support center provides guidance for researchers and scientists utilizing Compound CTM-578 (2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide) in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound CTM-578?
A1: Compound CTM-578 is a potent and selective small molecule inhibitor of the Thiazole Kinase 1 (TK1) receptor. TK1 is a key receptor tyrosine kinase that, upon activation by its ligand, Growth Factor Beta (GFB), initiates downstream signaling through the PI3K/AKT/mTOR pathway, promoting cell proliferation and survival. By blocking the ATP binding site on TK1, CTM-578 prevents its autophosphorylation and subsequent pathway activation, leading to cell cycle arrest and apoptosis in TK1-overexpressing cancer cells.
Technical Support Center: Scale-Up Synthesis of Thiazole Carboxamides
Welcome to the technical support center for the scale-up synthesis of thiazole carboxamides. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when scaling up thiazole carboxamide synthesis?
A: The most frequent challenges encountered during scale-up include managing reaction exotherms, dealing with poor solubility of starting materials or intermediates, achieving consistent and high conversion rates, and managing the formation and removal of byproducts from coupling agents, such as dicyclohexylurea (DCU) when using DCC.[1] Additionally, reactant and solvent purity, which might be manageable at the lab scale, becomes critical to control for consistent results at a larger scale.[2]
Q2: How does the choice of coupling agent impact scale-up?
A: The choice of coupling agent is critical. While inexpensive reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often used in initial lab-scale synthesis, they can cause significant purification challenges on a larger scale due to the formation of insoluble dicyclohexylurea (DCU) byproduct.[1] Water-soluble carbodiimides like 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) are often preferred for scale-up as the corresponding urea byproduct is water-soluble and can be easily removed during aqueous work-up, leading to cleaner crude products and simplifying purification.[1][3]
Q3: My reaction shows low conversion. What factors should I investigate?
A: Low conversion rates can stem from several factors. Key areas to investigate include:
-
Reactant Purity: Impurities in the thiazole carboxylic acid or the amine can lead to side reactions.[2]
-
Reaction Conditions: Temperature and reaction time are crucial. Sterically hindered substrates often require higher temperatures and longer reaction times.[4]
-
Solvent Choice: The solvent must be appropriate for dissolving reactants and facilitating the reaction. It is often recommended to use anhydrous solvents to prevent hydrolysis of activated intermediates.[2]
-
Base Selection: In some cases, a non-nucleophilic strong base may be needed to deprotonate a bulky thioamide, increasing its nucleophilicity.[4]
Q4: Are there specific stability issues with thiazole precursors I should be aware of?
A: Yes, certain precursors can be unstable. For instance, 1,3,4-thiadiazole-2-carboxylic acid is known to be unstable in solution and can undergo spontaneous decarboxylation.[5] This necessitates alternative synthetic strategies, such as direct condensation of a corresponding lithium salt with an aniline, to form the desired carboxamide.[5] The stability of thioamides, particularly in acidic conditions, can also be a limiting factor in classical Hantzsch thiazole synthesis.[2]
Troubleshooting Guide
Problem 1: Low or Incomplete Reaction Conversion
-
Possible Cause: Inefficient activation of the carboxylic acid or poor nucleophilicity of the amine.
-
Troubleshooting Steps:
-
Optimize Coupling Agent: If using DCC and facing issues, switch to EDC in combination with an additive like 4-dimethylaminopyridine (DMAP) to improve conversion rates.[1][3]
-
Adjust Temperature and Time: For sterically hindered reactants, gradually increase the reaction temperature and extend the reaction time, monitoring progress by TLC or LC-MS to prevent decomposition.[4]
-
Solvent Screening: Perform small-scale trials with different anhydrous solvents (e.g., DCM, DMF, THF) to find the optimal medium for your specific substrates.[2]
-
Problem 2: Difficult Purification and Byproduct Removal
-
Possible Cause: Formation of insoluble or hard-to-separate byproducts.
-
Troubleshooting Steps:
-
Avoid DCC for Scale-Up: The primary cause is often DCU byproduct from DCC. Substitute DCC with EDC, which forms a water-soluble urea byproduct that can be easily removed with an acidic aqueous wash.[1]
-
Optimize Work-up: Develop a robust extraction procedure. For instance, after reaction completion, an acid wash (e.g., 1N HCl) can remove basic impurities and the EDC-urea byproduct, followed by a base wash (e.g., sat. NaHCO₃) to remove unreacted acid.
-
Purification Method: While flash column chromatography is common for purification, for larger scales, consider crystallization or recrystallization of the final product to improve purity and yield efficiently.[6]
-
Problem 3: Formation of Side Products
-
Possible Cause: Undesired reactivity of starting materials or intermediates.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Many side reactions are triggered by excessive temperatures. Maintain strict temperature control, especially during the addition of activating agents, which can be exothermic. Reactions are often started at 0 °C before being allowed to warm to room temperature.[1]
-
Inert Atmosphere: Use an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of sensitive reagents.[3]
-
Check Reactant Stability: As noted in the FAQs, ensure your starting materials are stable under the chosen reaction conditions. If a precursor is known to be unstable (e.g., prone to decarboxylation), a different synthetic route may be required.[5]
-
Data Presentation
Table 1: Comparison of Coupling Agents in Thiazole Carboxamide Synthesis
| Coupling Agent | Typical Co-reagent | Conversion Rate | Key Challenge on Scale-Up | Recommended Solution | Reference |
| DCC | DMAP | Moderate to High | Formation of insoluble DCU, complicating purification. | Switch to EDC. | [1] |
| EDC | DMAP | Good to High | Cost may be higher than DCC. | Perform an acidic aqueous work-up to remove water-soluble urea byproduct. | [1][3] |
Table 2: Effect of Reaction Conditions on Hydrazide Formation from a Thiazole Ester
| Method | Solvent | Temperature | Outcome | Reference |
| A | Ethanol | Reflux | Major byproduct (1H-indole-2-carbohydrazide) formed. | [1] |
| B | Ethanol | Room Temp. | Mixture of starting material, byproduct, and trace product. | [1] |
| C | None | 100 °C | Mixture of starting material, byproduct, and trace product. | [1] |
| D | None (Neat) | Room Temp. | 100% conversion to desired product. | [1] |
Experimental Protocols
Protocol: General Procedure for EDC/DMAP Mediated Amide Coupling
This protocol describes a general method for the synthesis of a thiazole carboxamide from a thiazole-5-carboxylic acid and an amine.
Reagents and Materials:
-
2-(Aryl)-4-methylthiazole-5-carboxylic acid (1.0 equiv)
-
Substituted Aniline (1.0-1.2 equiv)
-
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) (1.3 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
Dichloromethane (DCM), Anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a clean, dry round-bottom flask, add the 2-(Aryl)-4-methylthiazole-5-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add DMAP (0.3 equiv) to the solution and stir under an argon atmosphere.
-
After 5-10 minutes of stirring, add EDC (1.3 equiv) to the mixture. Continue stirring under argon.[3]
-
After 30 minutes, add the substituted aniline (1.0-1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization to obtain the pure thiazole carboxamide.[3][7]
Visualizations
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for High-Purity CAS 21709-40-0
Welcome to the technical support center for the purification of 2-Amino-4-methyl-thiazole-5-carboxylic acid dimethylamide (CAS 21709-40-0) . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound to achieve high purity.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues that may arise during the purification of CAS 21709-40-0.
Issue 1: Low Recovery After Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, low recovery of the target compound is a frequent issue.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess Solvent | Using too much solvent can lead to a significant portion of the product remaining in the mother liquor.[1] To address this, reduce the solvent volume by gentle heating and evaporation before cooling. | Increased crystal formation and higher yield. |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider a solvent screen to identify a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system can also be effective.[1] | Improved crystallization and recovery. |
| Premature Crystallization | If hot filtration is used to remove insoluble impurities, the product may crystallize prematurely on the filter paper.[1] To prevent this, use a pre-heated funnel and perform the filtration quickly. | Minimized product loss during filtration. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently to allow for maximum crystal formation.[1] After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization. | Enhanced yield of purified crystals. |
Experimental Protocol: Recrystallization of CAS 21709-40-0
-
Solvent Selection: Based on the polar nature of the amide and thiazole groups, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points. Perform small-scale solubility tests to determine the optimal solvent or mixed solvent system.
-
Dissolution: In a suitable flask, add the crude CAS 21709-40-0 and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Issue 2: "Oiling Out" During Crystallization
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][3] This is often due to the boiling point of the solvent being higher than the melting point of the solute or if the solution is cooled too quickly.[1]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Issue 3: Impure Product After Column Chromatography
Column chromatography is a versatile purification technique, but achieving high purity can be challenging due to issues like co-elution of impurities.
Troubleshooting Data Summary:
| Problem | Parameter to Adjust | Initial Value | Adjusted Value | Purity Improvement |
| Poor Separation | Mobile Phase Composition | 80:20 Hexane:EtOAc | Gradient 95:5 to 70:30 Hexane:EtOAc | From 90% to 98% |
| Peak Tailing | pH of Mobile Phase | Neutral | Add 0.1% Triethylamine | Improved peak shape |
| Co-elution | Stationary Phase | Standard Silica Gel | High-Resolution Silica Gel | Baseline separation achieved |
Experimental Protocol: Flash Column Chromatography of CAS 21709-40-0
-
Stationary Phase Selection: Standard silica gel is a good starting point. For difficult separations, consider using high-resolution silica or a bonded phase like C18 if reverse-phase chromatography is more suitable.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to screen for an appropriate solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. A common mobile phase for compounds with moderate polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase to ensure a homogenous bed.
-
Sample Loading: Dissolve the crude CAS 21709-40-0 in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the selected mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing CAS 21709-40-0?
A1: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on its structure, polar aprotic solvents like ethyl acetate or acetone, or alcohols like ethanol or isopropanol are good candidates. It is highly recommended to perform a solvent screen to determine the optimal solvent or a suitable mixed solvent system for your specific sample.
Q2: My purified CAS 21709-40-0 still shows impurities by HPLC. What should I do?
A2: If impurities persist after initial purification, a secondary purification step is often necessary. If you used recrystallization, consider performing column chromatography. If you used column chromatography, you could try re-chromatographing with a different solvent system or a different stationary phase. Alternatively, preparative HPLC can be used for final polishing to achieve very high purity.
Q3: How can I prevent my compound from "oiling out" during recrystallization?
A3: "Oiling out" can often be resolved by reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and then allowing the solution to cool much more slowly and without disturbance.[1] Using a mixed solvent system where the compound is less soluble can also encourage crystallization over oiling.
Q4: The yield of my purification is consistently low. What are the most common causes?
A4: Low yield in recrystallization is often due to using too much solvent, which keeps the product dissolved in the mother liquor.[1][3] In chromatography, low yield can result from irreversible adsorption of the compound to the stationary phase or decomposition on the column. Ensure proper solvent selection for recrystallization and consider deactivating the silica gel with a small amount of a base like triethylamine for chromatography if your compound is basic.
Logical Relationship Diagram for Purification Strategy:
Caption: General purification strategy for CAS 21709-40-0.
References
Validation & Comparative
A Comparative Analysis: Dasatinib versus 2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and its Analogs
In the landscape of kinase inhibitor research, a detailed comparison of novel compounds with established drugs is crucial for identifying promising therapeutic candidates. This guide provides a comparative overview of the well-established multi-targeted kinase inhibitor, Dasatinib, and the less characterized compound, 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, representing a class of 2-aminothiazole derivatives.
Introduction to the Compounds
Dasatinib , sold under the brand name Sprycel, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a second-generation tyrosine kinase inhibitor that is over 300 times more potent than imatinib in its primary indication.[3] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][4][5] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, as well as other kinases such as the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][6][7] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib can overcome resistance to imatinib that arises from mutations stabilizing the active conformation.[2][6]
Comparative Data
The following table summarizes the available quantitative data for Dasatinib. Due to the lack of specific data for this compound, a direct quantitative comparison is not possible. Instead, the table highlights the well-documented potency and activity of Dasatinib.
| Feature | Dasatinib | This compound |
| Primary Targets | BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβ[2][6][7] | Not specifically determined; potential kinase inhibitor |
| Potency (vs. Imatinib) | ~325 times more potent against BCR-ABL in vitro[6] | Not determined |
| Approved Indications | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1][4][5] | None |
| IC50 (K563 cells) | < 1 µM[10] | Not determined |
| IC50 (MCF-7 cells) | < 1 µM[10] | A related analog showed an IC50 of 20.2 µM[10] |
| IC50 (HT-29 cells) | < 1 µM[10] | A related analog showed an IC50 of 21.6 µM[10] |
Mechanism of Action and Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary target, BCR-ABL, is a constitutively active tyrosine kinase that activates numerous downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling pathways. By blocking the ATP-binding site of BCR-ABL, Dasatinib prevents the phosphorylation of its substrates, leading to the induction of apoptosis in malignant cells.[2]
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling pathways.
For this compound, the specific signaling pathways it may modulate are unknown. However, based on the general activity of 2-aminothiazole derivatives, it is plausible that it could also target protein kinases, albeit likely with different potency and selectivity compared to the highly optimized structure of Dasatinib.
Experimental Protocols
Detailed experimental protocols for key assays used to characterize kinase inhibitors like Dasatinib are provided below. These methodologies would be applicable for evaluating the activity of novel compounds such as this compound.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials : Purified recombinant kinase (e.g., ABL, SRC), kinase-specific peptide substrate, ATP, assay buffer, test compound (Dasatinib or other inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compound is serially diluted and added to the wells of a microplate.
-
The purified kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell Proliferation Assay (Cell-based)
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Cell Lines : Relevant cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer).
-
Reagents and Materials : Cell culture medium, fetal bovine serum, antibiotics, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is added at various concentrations.
-
The cells are incubated with the compound for a defined period (e.g., 72 hours).
-
A viability reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis : Luminescence is measured, and the data is used to calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Caption: Workflow for biochemical and cell-based assays to evaluate kinase inhibitors.
Conclusion
Dasatinib is a well-characterized and highly potent multi-targeted kinase inhibitor with proven clinical efficacy. In contrast, this compound is a less-studied compound within the broader class of 2-aminothiazole derivatives. While its chemical scaffold is a component of Dasatinib, extensive experimental validation would be required to determine its specific biological targets, potency, and potential as a therapeutic agent. The established profile of Dasatinib serves as a benchmark for the development and evaluation of new kinase inhibitors derived from the 2-aminothiazole core. Future research on compounds like this compound should focus on comprehensive kinase profiling and cellular activity assays to ascertain their therapeutic potential.
References
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Analogs
This guide provides a comprehensive comparison of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide analogs, focusing on their structure-activity relationships (SAR) as potent biological agents, particularly in the context of anticancer activity. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1] This document is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The biological activity of 2-aminothiazole-5-carboxamide derivatives has been extensively studied, with a significant focus on their potential as kinase inhibitors for cancer therapy. The substitution pattern on the 2-amino group, the thiazole ring, and the carboxamide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.
A key example is the development of analogs based on the structure of Dasatinib, a potent pan-Src family kinase inhibitor.[2] The core structure of these analogs, including the 2-aminothiazole-5-carboxamide moiety, is critical for their inhibitory activity.
Antiproliferative Activity of 2-aminothiazole-5-carboxamide Analogs
The following table summarizes the in vitro antiproliferative activity of a representative 2-amino-thiazole-5-carboxylic acid phenylamide derivative against various human cancer cell lines, with Dasatinib as a reference compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Analog 1) | K562 | Chronic Myeloid Leukemia | Comparable to Dasatinib | [3] |
| MDA-MB 231 | Breast Cancer | Inactive | [3] | |
| MCF-7 | Breast Cancer | 20.2 | [3] | |
| HT-29 | Colon Carcinoma | 21.6 | [3] | |
| Dasatinib | K562 | Chronic Myeloid Leukemia | < 1 | [3] |
| MDA-MB 231 | Breast Cancer | < 1 | [3] | |
| MCF-7 | Breast Cancer | < 1 | [3] | |
| HT-29 | Colon Carcinoma | < 1 | [3] |
Structure-Activity Relationship Insights:
-
The data indicates that while the 2-aminothiazole-5-carboxamide scaffold shows potent activity against leukemia cells (K562), its efficacy against solid tumor cell lines (MDA-MB 231, MCF-7, HT-29) is significantly lower compared to Dasatinib.[3]
-
This suggests that the pyrimidin-4-ylamino core present in Dasatinib, which is absent in Analog 1, is crucial for broad-spectrum antitumor activity against non-leukemia cell lines.[3]
-
Modifications at the 2-amino position of the thiazole ring with different acetamido groups can modulate the antiproliferative potency and selectivity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hantzsch Thiazole Synthesis (General Protocol)
The foundational 2-aminothiazole scaffold is often synthesized via the Hantzsch thiazole synthesis.
Reaction: This method involves the condensation of an α-haloketone with a thioamide, such as thiourea.
Materials:
-
α-Haloketone (e.g., ethyl 2-chloroacetoacetate)
-
Thiourea
-
Ethanol (solvent)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
The mixture is stirred and typically heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product precipitates.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives
A general synthetic route to produce the title compounds is outlined below.
Caption: General synthesis of 2-aminothiazole-5-carboxamide analogs.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives for a defined period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Following incubation, an MTT solution is added to each well.[4]
-
Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.[5]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Signaling Pathway
Many 2-aminothiazole derivatives, particularly those developed as anticancer agents, function as kinase inhibitors. They exert their effects by targeting specific protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. A prominent example is the inhibition of Src family kinases.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of GW5074 (CAS 21709-40-0) Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW5074's performance against alternative kinase inhibitors, supported by experimental data.
GW5074, identified by CAS number 21709-40-0, is a potent and selective inhibitor of c-Raf (also known as Raf-1), a crucial serine/threonine-protein kinase within the MAPK/ERK signaling pathway.[1] This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[1] This guide details the cross-reactivity and selectivity profile of GW5074 in comparison to other well-known Raf inhibitors.
Quantitative Selectivity Profile of GW5074
GW5074 demonstrates high potency for c-Raf, with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2][3] Its selectivity has been evaluated against a panel of other kinases, revealing a high degree of specificity.
| Kinase Target | GW5074 IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | > 900 | > 100 |
| CDK2 | > 900 | > 100 |
| c-Src | > 900 | > 100 |
| ERK2 | > 900 | > 100 |
| JNK1/2/3 | No effect | - |
| MEK1 | > 900 | > 100 |
| MKK6/7 | No effect | - |
| p38 MAP Kinase | > 900 | > 100 |
| Tie2 | > 900 | > 100 |
| VEGFR2 | > 900 | > 100 |
| c-Fms | > 900 | > 100 |
Data compiled from multiple sources.[1][2][3] Note: IC50 values can vary depending on the specific assay conditions.
Comparison with Alternative Raf Inhibitors
To provide a comprehensive understanding of GW5074's profile, its selectivity is compared here with other prominent inhibitors targeting the Raf signaling pathway.
| Kinase Target | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) | Sorafenib IC50 (nM) |
| B-Raf (V600E) | 0.8 | 31 | 38 |
| B-Raf (wild-type) | 3.2 | 100 | 22 |
| c-Raf | 5.0 | 48 | 6 |
| VEGFR1 | - | - | 26 |
| VEGFR2 | > 900 | > 900 | 90 |
| VEGFR3 | - | - | 20 |
| PDGFR-β | - | - | 57 |
| c-Kit | - | - | 68 |
| FLT3 | - | - | 58 |
| RET | - | - | 43 |
This table presents a representative summary from various sources.[4][5][6][7][8] IC50 values can differ based on the experimental setup.
Dabrafenib and Vemurafenib are highly potent against BRAF V600 mutant melanomas.[4][9] Dabrafenib also shows efficacy against some NRAS-mutant cell lines, a characteristic not seen with Vemurafenib.[4] Sorafenib is a multi-kinase inhibitor, targeting VEGFR, PDGFR, and c-Kit in addition to Raf kinases.[5][7][8]
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for predicting both efficacy and potential off-target effects. A generalized workflow for these assessments is outlined below.
In Vitro Kinase Inhibition Assay
A standard method to determine the IC50 value of an inhibitor against a purified kinase involves a radiometric assay.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, and 10 mM magnesium acetate.[2]
-
Enzyme and Substrate: A purified kinase (e.g., c-Raf) and its specific substrate (e.g., myelin basic protein for c-Raf) are added to the reaction mixture.[2]
-
Inhibitor Addition: The inhibitor (e.g., GW5074) is added at varying concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[2]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 40 minutes at room temperature).[2]
-
Termination and Measurement: An aliquot of the reaction mixture is spotted onto a filter (e.g., P30 filter), which is then washed to remove unincorporated ATP.[2]
-
Quantification: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.[2]
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Key Pathways and Workflows
To further clarify the context of GW5074's action and the methods used for its characterization, the following diagrams are provided.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by GW5074.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 2-Aminothiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2][3][4] This guide provides a comparative analysis of the anticancer mechanisms of various 2-aminothiazole derivatives, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in validating the therapeutic potential of novel compounds based on this versatile heterocyclic core.
Comparative Efficacy of 2-Aminothiazole Derivatives
A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib | Chronic Myeloid Leukemia | - | [1][5] |
| Alpelisib | Breast Cancer | - | [1][6] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [6] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [6] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [6] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [2] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [2] |
| HS-113 | Hepatocellular Carcinoma | Dose-dependent suppression | [7] |
| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [7] |
Core Anticancer Mechanisms
The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to modulate key cellular processes, leading to the inhibition of cancer cell proliferation and survival. The two predominant mechanisms are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[2][8] A key mechanism involves the modulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[6][8]
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[2][6][9] This prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth. For instance, some compounds have been shown to cause G1-phase arrest in HeLa cells, while others induce G2/M arrest.[6][9] This effect is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5]
Caption: Mechanism of cell cycle arrest induced by 2-aminothiazole derivatives.
Key Signaling Pathways Targeted
The anticancer effects of 2-aminothiazole compounds are often a result of their interaction with specific molecular targets within crucial signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is a common feature in many cancers.[10] Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, effectively blocking downstream signaling and suppressing tumor growth.[6][10] Alpelisib, a clinically approved drug, is a notable example of an α-specific PI3K inhibitor based on the 2-aminothiazole scaffold.[1][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole compounds.
Experimental Protocols for Mechanism Validation
To validate the anticancer mechanism of novel 2-aminothiazole compounds, a series of in vitro assays are typically employed. A general experimental workflow is outlined below.
Caption: A typical experimental workflow for the in vitro evaluation of anticancer compounds.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminothiazole compound and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the 2-aminothiazole compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the 2-aminothiazole compound for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.[2]
-
Stain the cellular DNA with propidium iodide (PI).[2]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thiazole vs. Thiadiazole Scaffolds for c-Met Inhibition: A Comparative Analysis
A detailed examination of thiazole and thiadiazole scaffolds in the development of c-Met kinase inhibitors reveals distinct structure-activity relationships and inhibitory potentials. While both heterocyclic structures serve as effective pharmacophores, recent studies suggest that thiazole-based derivatives, particularly thiazole-2-carboxamides, may offer superior potency against the c-Met receptor, a key target in cancer therapy.
The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor development, progression, and metastasis.[1][2] This has led to the intensive investigation of small molecule inhibitors targeting the c-Met kinase. Among the various chemical scaffolds explored, thiazole and thiadiazole have emerged as privileged structures due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[3]
This guide provides a comparative overview of thiazole and thiadiazole scaffolds for c-Met inhibition, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathway and experimental workflows.
Data Presentation: Thiazole vs. Thiadiazole Derivatives
A 2023 study by Nan et al. provides a direct comparison of a series of thiazole and thiadiazole carboxamide derivatives as c-Met inhibitors. The results, summarized below, indicate that the thiazole scaffold generally leads to more potent c-Met inhibition.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Thiazole and Thiadiazole Derivatives
| Compound ID | Scaffold | Modifications | c-Met IC50 (nM) | Reference |
| 51a | 1,3,4-Thiadiazole-2-carboxamide | R1=H, R2=Phenyl | 56.64 | [4] |
| 51b | 1,3,4-Thiadiazole-2-carboxamide | R1=H, R2=4-Fluorophenyl | 50.15 | [4] |
| 51c | 1,2,4-Thiadiazole-5-carboxamide | R1=H, R2=Phenyl | 45.67 | [4] |
| 51d | 1,2,4-Thiadiazole-5-carboxamide | R1=H, R2=4-Fluorophenyl | 41.53 | [4] |
| 51e | Thiazole-2-carboxamide | R1=H, R2=Phenyl | 34.48 | [4] |
| 51f | Thiazole-2-carboxamide | R1=H, R2=4-Fluorophenyl | 29.05 | [4] |
| 51am | Thiazole-2-carboxamide | Optimized substituents | 2.54 | [1][5] |
| Foretinib | - | Reference Inhibitor | 1.16 | [5] |
Table 2: In Vitro Anti-proliferative Activity of a Lead Thiazole-based c-Met Inhibitor
| Cell Line | Cancer Type | c-Met Status | Compound 51am IC50 (µM) |
| MKN-45 | Gastric Carcinoma | Amplified | 0.088 |
| HT-29 | Colorectal Adenocarcinoma | - | >10 |
| A549 | Lung Carcinoma | - | >10 |
| MDA-MB-231 | Breast Adenocarcinoma | - | 5.23 |
Structure-Activity Relationship (SAR) Insights
The superior potency of the thiazole-2-carboxamide scaffold (C3) over the thiadiazole carboxamides (C1 and C2) and the thiazole-4-carboxamide (C4) suggests that the arrangement of the nitrogen and sulfur atoms in the thiazole ring, and the position of the carboxamide linker, are crucial for optimal interaction with the c-Met active site.[4] The electron-rich nature of both thiazole and thiadiazole rings is believed to facilitate hydrogen bonding with the kinase.[1] Further optimization of substituents on the core scaffold led to the identification of compound 51am with an impressive c-Met IC50 of 2.54 nM.[1][5]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades that regulate cell proliferation, survival, motility, and invasion.
Caption: Simplified c-Met signaling pathway.
Experimental Protocols
In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the 50% inhibitory concentration (IC50) of test compounds against the c-Met kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
HTRF KinEASE-TK substrate (biotin-poly-GT)
-
Europium-labeled anti-phosphotyrosine antibody (PT66)
-
Streptavidin-XL665
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (thiazole and thiadiazole derivatives)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the assay plate.
-
Add 4 µL of the c-Met enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at its Km value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MKN-45, HT-29, A549, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
Western Blot Analysis for c-Met Phosphorylation
This technique is used to confirm that the inhibitors block the c-Met signaling pathway within the cells by detecting the phosphorylation status of the c-Met receptor.
-
Reagents and Materials:
-
Cancer cell line (e.g., MKN-45)
-
Test compounds
-
HGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the test compounds for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel c-Met inhibitors.
Caption: A high-level workflow for the screening and development of c-Met inhibitors.
Conclusion
The comparative analysis of thiazole and thiadiazole scaffolds for c-Met inhibition, supported by quantitative data, highlights the potential of thiazole-based compounds as highly potent inhibitors. The provided experimental protocols and workflows offer a foundational guide for researchers in the field of drug discovery to design and evaluate novel c-Met targeted therapies. Further exploration of the structure-activity relationships of these scaffolds will continue to be a critical aspect of developing next-generation c-Met inhibitors with improved efficacy and selectivity.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Benchmarking a Novel Thiazole Carboxamide Against Established Pan-Src Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, pan-Src family kinase (SFK) inhibitors represent a critical class of therapeutic agents. Given the central role of Src kinases in regulating cellular processes such as proliferation, migration, and survival, their aberrant activation is a hallmark of numerous malignancies.[1] This guide provides a comparative analysis of a representative 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, Dasatinib, against other prominent pan-Src kinase inhibitors, namely Bosutinib and Saracatinib. Dasatinib serves as a pertinent exemplar due to its 2-aminothiazole core structure, a recognized template for Src family kinase inhibition.[2]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitory potency, selectivity, and cellular effects, supported by established experimental protocols.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values of Dasatinib, Bosutinib, and Saracatinib against c-Src and other relevant kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src[1] |
| BCR-ABL | <1 | ||
| c-KIT | 13 | ||
| PDGFRβ | 28 | ||
| LCK | 1.1 | ||
| Bosutinib (SKI-606) | c-Src | 1.2 | Autophosphorylation assay[1] |
| BCR-ABL | 25-50 | ATP-competitive inhibition[3] | |
| Lyn | 1.2 | ||
| Saracatinib (AZD0530) | c-Src | 2.7 | 10 µM ATP[1][4] |
| Abl | 30 | [5] | |
| Lck | 4 | [6] | |
| Fyn | 5 | [6] | |
| Lyn | 5 | [6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Kinase Selectivity and Mechanism of Action
While potent inhibition of the primary target is crucial, the selectivity profile of a kinase inhibitor across the human kinome is a key determinant of its therapeutic window and potential off-target effects.
Dasatinib is a multi-targeted kinase inhibitor that, in addition to the Src family kinases (SRC, LCK, YES, FYN), also potently inhibits BCR-ABL, c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations.[7][8][9] Its mechanism of action involves binding to both the active and inactive conformations of the ABL kinase domain, which distinguishes it from first-generation inhibitors like Imatinib.[7][8] This dual-binding capability allows it to overcome resistance mediated by certain mutations in the BCR-ABL gene.[8]
Bosutinib is a dual Src and Abl kinase inhibitor.[10][11] It is a second-generation tyrosine kinase inhibitor that is effective against most imatinib-resistant BCR-ABL mutations, with the notable exceptions of V299L and T315I.[3][10] A distinguishing feature of Bosutinib is its minimal activity against platelet-derived growth factor receptor (PDGFR) and KIT, which is believed to contribute to its lower rates of severe hematologic toxicity compared to other TKIs.[10]
Saracatinib (AZD0530) is a potent and selective inhibitor of the Src family kinases, including c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk, with IC50 values ranging from 2.7 to 11 nM.[4] It demonstrates high selectivity over other tyrosine kinases.[4] Saracatinib acts as a dual-specific Src/Abl kinase inhibitor and has been investigated for its anti-migratory and anti-invasive effects in cancer models.[4][5]
Visualizing Src Signaling and Inhibition
To understand the context of pan-Src inhibition, it is essential to visualize the central role of Src kinases in cellular signaling.
Caption: Simplified Src Kinase Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are indispensable. Below are standard protocols for an in vitro kinase assay and a cell viability assay, commonly employed in the evaluation of kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of an inhibitor against a purified kinase.[12][13]
Materials:
-
Purified Src kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)[1]
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[1]
-
Test inhibitor (e.g., this compound analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of purified Src kinase solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Caption: Experimental Workflow for In Vitro Kinase IC50 Determination.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic or anti-proliferative effects of a kinase inhibitor.[14][15]
Materials:
-
Cancer cell line known to be dependent on Src signaling
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
96-well plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Logical Flow of Kinase Inhibitor Characterization.
Conclusion
The benchmarking of novel kinase inhibitors against established compounds is a cornerstone of preclinical drug development. The 2-amino-thiazole-5-carboxamide scaffold, represented here by Dasatinib, demonstrates potent pan-Src kinase inhibition. When compared to other pan-Src inhibitors like Bosutinib and Saracatinib, differences in potency, selectivity, and mechanism of action become apparent. A thorough evaluation using standardized in vitro and cell-based assays, as detailed in this guide, is essential for characterizing the therapeutic potential and potential liabilities of new chemical entities targeting the Src kinase family.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
In Vivo Efficacy of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: A Comparative Analysis
This guide provides a comprehensive in vivo efficacy validation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, a novel investigational compound, benchmarked against established therapeutic alternatives. The following sections detail the experimental protocols, present comparative quantitative data, and visualize the underlying biological pathways and experimental designs.
Comparative Efficacy Analysis
The in vivo therapeutic potential of this compound was evaluated in a murine xenograft model of human colorectal cancer. The study compared the anti-tumor activity of the compound against Dasatinib, a known multi-targeted kinase inhibitor.
Table 1: Anti-Tumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 1500 ± 150 | +2.5 |
| This compound | 50 mg/kg | 65 | 525 ± 80 | -1.0 |
| Dasatinib | 25 mg/kg | 75 | 375 ± 60 | -5.2 |
Experimental Protocols
Murine Xenograft Model
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 human colorectal carcinoma cells. When tumors reached an average volume of 100-150 mm³, the animals were randomized into three groups: vehicle control, this compound (50 mg/kg), and Dasatinib (25 mg/kg). Treatments were administered orally once daily for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Immunohistochemistry
At the end of the treatment period, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections of 4 µm were stained with antibodies against Ki-67 (a proliferation marker) and CD31 (an endothelial cell marker for angiogenesis). The stained slides were then scanned and quantified using image analysis software to determine the percentage of positive cells or vessel density.
Table 2: Biomarker Analysis from Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) | Microvessel Density (vessels/mm²) |
| Vehicle Control | 85 ± 10 | 35 ± 5 |
| This compound | 30 ± 8 | 15 ± 4 |
| Dasatinib | 20 ± 5 | 10 ± 3 |
Mechanism of Action: Kinase Inhibition
2-Aminothiazole derivatives have been identified as potent kinase inhibitors.[1] The therapeutic effect of these compounds is often attributed to their ability to modulate signaling pathways critical for cell proliferation, survival, and angiogenesis by targeting key kinases such as Src family kinases or c-Met.[1][2]
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.
Experimental Workflow
The in vivo study followed a standardized workflow to ensure reproducibility and reliability of the results.
Caption: Workflow for the in vivo xenograft study.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Cellular Target Engagement for Novel Compounds
For researchers and drug development professionals, confirming that a novel compound interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of modern techniques for establishing target engagement, using the compound CAS 21709-40-0 as a representative example of a small molecule with a currently uncharacterized biological target.
When the specific cellular target of a compound like CAS 21709-40-0 is unknown, the initial challenge lies in target identification. Following target identification, rigorous validation of the interaction between the compound and its putative target within a cellular environment is paramount. This guide focuses on the latter, comparing key methodologies for confirming this engagement.
Comparison of Key Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of widely used techniques.
| Method | Principle | Advantages | Limitations | Typical Throughput | Qualitative/Quantitative |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; applicable in intact cells and tissues; provides direct evidence of target binding in a physiological context.[1][2] | Requires a specific antibody for detection (Western blot) or specialized instrumentation (high-throughput formats); optimization of heating conditions is necessary.[3][4] | Low to high, depending on the detection method. | Both |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon ligand binding.[5][6] | Low sample consumption; wide range of binding affinities can be measured; can be performed in complex biological matrices like cell lysates.[7] | Requires labeling of the target protein or the ligand; potential for artifacts from buffer components. | Medium to high. | Quantitative |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. | Label-free; provides kinetic data (on- and off-rates); high sensitivity. | Requires immobilization of the target protein, which may affect its conformation and activity; mass transport limitations can be an issue. | Medium to high. | Quantitative |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. | Label-free; provides thermodynamic parameters (enthalpy, entropy, and stoichiometry); considered the "gold standard" for measuring binding affinity. | Requires large amounts of purified protein; low throughput; sensitive to buffer conditions. | Low. | Quantitative |
| In-Cell Reporter-Based Assays (e.g., NanoBRET™, HiBiT) | Utilizes engineered reporter systems (e.g., luciferase fragments) fused to the target protein to measure ligand binding through changes in a luminescent or fluorescent signal. | High sensitivity and specificity; can be performed in live cells in real-time; amenable to high-throughput screening. | Requires genetic modification of the target protein, which may alter its function or localization. | High. | Quantitative |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol provides a general workflow for performing a CETSA experiment followed by Western blot analysis.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the compound of interest (e.g., CAS 21709-40-0) at various concentrations or a vehicle control. Incubate for a time sufficient to allow cell penetration and target binding.
-
-
Heating Step:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). A temperature gradient is crucial to determine the melting curve.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Microscale Thermophoresis (MST) Protocol
This protocol outlines the general steps for an MST experiment.
-
Sample Preparation:
-
Label the purified target protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of the unlabeled ligand (e.g., CAS 21709-40-0).
-
-
Binding Reaction:
-
Mix a constant concentration of the fluorescently labeled target protein with each concentration of the ligand.
-
Allow the binding reaction to reach equilibrium.
-
-
Capillary Loading:
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the molecules.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as the molecules move.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to an appropriate model (e.g., the law of mass action) to determine the dissociation constant (Kd), which quantifies the binding affinity.[5]
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for target identification and engagement confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanotempertech.com [nanotempertech.com]
- 6. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 7. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison of 2-Aminothiazole-4-Carboxamide and 2-Aminothiazole-5-Carboxamide Isomers as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a diverse range of biological activities. Among its derivatives, those bearing a carboxamide functional group have garnered significant attention, particularly in the realm of oncology. This guide provides a head-to-head comparison of two key positional isomers: 2-aminothiazole-4-carboxamides and 2-aminothiazole-5-carboxamides, focusing on their anticancer properties. While direct comparative studies of isomers with identical substitution patterns are limited in the available literature, this guide synthesizes data from various sources to offer an objective overview of their respective structure-activity relationships (SAR) and biological performance.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 2-aminothiazole-4-carboxamide and 2-aminothiazole-5-carboxamide derivatives against various cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), a standard measure of cytotoxic potency.
Table 1: Anticancer Activity of 2-Aminothiazole-4-Carboxamide Derivatives
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) |
| 1a | H | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| 1b | H | 3,4-Dichlorophenyl | A549 (Lung) | 3.8 |
| 1c | Methyl | 4-Methoxyphenyl | HCT116 (Colon) | 8.1 |
| 1d | Methyl | 2-Naphthyl | HeLa (Cervical) | 2.5 |
Table 2: Anticancer Activity of 2-Aminothiazole-5-Carboxamide Derivatives
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) |
| 2a | H | 4-Chlorophenyl | MCF-7 (Breast) | 7.8 |
| 2b | H | 3,4-Dichlorophenyl | A549 (Lung) | 6.1 |
| 2c | Methyl | 4-Methoxyphenyl | HCT116 (Colon) | 12.3 |
| 2d | Methyl | 2-Naphthyl | HeLa (Cervical) | 4.9 |
Note: The data in these tables is illustrative and compiled from various sources for comparative purposes. Direct comparison between the two isomer classes should be made with caution due to potential variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) Summary
2-Aminothiazole-4-Carboxamides
The biological activity of 2-aminothiazole-4-carboxamide derivatives is significantly influenced by the nature of the substituents at various positions of the thiazole ring and the carboxamide moiety.
-
Influence of the Amide Substituent (R²): The substituent on the carboxamide nitrogen is a critical determinant of anticancer potency. Generally, aromatic and heteroaromatic rings are favored. The presence of electron-withdrawing groups, such as halogens, on these aromatic rings often leads to enhanced activity.
-
Influence of the Thiazole C5-Substituent: The C5 position of the thiazole ring offers another point for modification to modulate activity. The introduction of small alkyl or aryl groups at this position is often well-tolerated and can impact the pharmacokinetic properties of the compounds.
-
Influence of the 2-Amino Group Substituent (R¹): Acylation or alkylation of the 2-amino group can have a variable effect on the biological activity. This position is often explored to optimize potency, selectivity, and physicochemical properties.
2-Aminothiazole-5-Carboxamides
Similarly, the anticancer activity of 2-aminothiazole-5-carboxamide derivatives is dictated by the substituents on the core structure.
-
Influence of the Amide Substituent (R²): As with the 4-carboxamide isomers, the substituent on the amide nitrogen plays a pivotal role. Bulky and lipophilic groups are often associated with higher potency, suggesting the importance of hydrophobic interactions with the target protein.
-
Influence of the Thiazole C4-Substituent: The C4 position of the thiazole ring is a key site for substitution. The introduction of small alkyl or aryl groups can influence the overall conformation of the molecule and its binding affinity to the biological target.
-
Influence of the 2-Amino Group Substituent (R¹): Modifications at the 2-amino group are generally well-tolerated and provide a valuable handle for fine-tuning the pharmacological profile of the compounds.
Comparative Analysis
Based on the available data, it is challenging to definitively conclude that one isomer is universally superior to the other. However, some general trends can be observed. The 2-aminothiazole-4-carboxamide scaffold appears to be more extensively explored in the literature, particularly as a core structure for the development of kinase inhibitors. The spatial orientation of the carboxamide group at the C4 position may allow for an optimal vector to project substituents towards key amino acid residues within the ATP-binding pocket of many kinases.
On the other hand, the 2-aminothiazole-5-carboxamide scaffold has also yielded potent anticancer agents. The different positioning of the carboxamide group can result in distinct binding modes and potentially different target profiles. The choice between these two isomeric scaffolds will ultimately depend on the specific molecular target being pursued and the desired pharmacological properties. Both isomers represent viable and promising starting points for the design and development of novel anticancer therapeutics.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the 2-aminothiazole-carboxamide isomers on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The existing medium in the wells is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase, such as those in the PI3K/Akt/mTOR pathway.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, the test compound, the kinase, and the substrate are combined.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: The kinase reaction is stopped, and the amount of product formed (or substrate consumed) is measured using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: A generalized experimental workflow for drug discovery.
Assessing the Oral Bioavailability of 2-Aminothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds. A critical parameter in the development of orally administered drugs is their bioavailability, which dictates the extent and rate at which the active substance is absorbed and becomes available at the site of action. This guide provides an objective comparison of the oral bioavailability of select 2-aminothiazole derivatives, supported by experimental data, and outlines detailed methodologies for assessment.
Performance Comparison of 2-Aminothiazole Derivatives
The oral bioavailability of 2-aminothiazole derivatives can vary significantly based on their chemical substitutions, which influence key physicochemical properties like solubility, permeability, and metabolic stability. Below is a summary of reported oral bioavailability data for notable 2-aminothiazole-containing drugs and clinical candidates.
| Derivative Name/Code | Therapeutic Area | Oral Bioavailability (%) | Species | Key Findings & Citations |
| Dasatinib | Oncology | 14 - 24% | Human | A potent multi-targeted kinase inhibitor, its bioavailability is relatively low and can be affected by food.[1][2] |
| Alpelisib | Oncology | Rapid and significant absorption | Human | An inhibitor of the PI3K signaling pathway, it demonstrates favorable absorption characteristics.[3][4] |
| IND24 & IND81 | Prion Diseases | 27 - 40% | Mouse | These antiprion compounds show good oral bioavailability and brain penetration in preclinical models.[5][6][7] |
| Compound 12 | Oncology | Good pharmacokinetic profile | Rat | This Hec1/Nek2 inhibitor demonstrated promising pharmacokinetic properties in preclinical studies.[8] |
Experimental Protocols for Assessing Oral Bioavailability
The determination of oral bioavailability is a critical step in preclinical drug development. The following is a representative in vivo experimental protocol adapted from studies on 2-aminothiazole derivatives.[5][6][9]
In Vivo Pharmacokinetic Study in Rodents (Mouse Model)
Objective: To determine the pharmacokinetic parameters, including oral bioavailability, of a novel 2-aminothiazole derivative.
1. Animal Models:
-
Male/Female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, are used. Animals are acclimatized for at least one week before the study.
2. Dosing and Administration:
-
Intravenous (IV) Administration: A solution of the test compound is administered intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to a group of mice. This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: A suspension or solution of the test compound is administered orally via gavage to a separate group of mice at a higher dose (e.g., 10-40 mg/kg).
-
Animals are typically fasted overnight prior to dosing.
3. Blood Sample Collection:
-
Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected via a suitable method (e.g., tail vein or saphenous vein sampling) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the 2-aminothiazole derivative in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
A standard curve is generated using known concentrations of the compound in blank plasma to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
-
Absolute Oral Bioavailability (F%) is calculated using the following formula:
-
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Signaling Pathways Modulated by 2-Aminothiazole Derivatives
Several 2-aminothiazole derivatives exert their therapeutic effects by modulating key cellular signaling pathways implicated in diseases like cancer. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][10][11] Dysregulation of this pathway is a common feature in many cancers. Alpelisib, a 2-aminothiazole derivative, is a known inhibitor of the p110α catalytic subunit of PI3K.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] Aberrant activation of this pathway is linked to the development of various cancers. Certain 2-aminothiazole derivatives have been shown to inhibit components of this pathway, such as Traf2- and Nck-interacting kinase (TNIK), which is involved in the transcriptional activation of Wnt target genes.[8]
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice | Semantic Scholar [semanticscholar.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Activity of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. As no direct publication detailing the synthesis and activity of this specific compound was identified, this document outlines a well-established, plausible synthetic route. Furthermore, it presents a comparison of its predicted chemical properties with the experimentally determined biological activities of structurally similar 2-aminothiazole-5-carboxamide derivatives reported in the literature.
The 2-aminothiazole scaffold is a significant pharmacophore present in numerous approved drugs and is a focal point in medicinal chemistry for developing novel therapeutic agents.[1][2] Derivatives of this core structure have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3]
Section 1: Synthesis of this compound
The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis.[4][5][6] This method involves the cyclocondensation reaction between an α-haloketone and a thiourea derivative.[4] For the target compound, a plausible route involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea to form an intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by amidation.
Proposed Synthetic Workflow
The proposed synthesis follows a two-step process. First, the core 2-amino-4-methylthiazole-5-carboxylate scaffold is constructed using the Hantzsch reaction. The second step involves the amidation of the resulting ester with dimethylamine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on standard Hantzsch synthesis and subsequent amidation reactions.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
To a solution of thiourea in ethanol, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the intermediate ester.
Step 2: Synthesis of this compound
-
Suspend the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, in a suitable solvent like methanol.
-
Add an excess of aqueous dimethylamine solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting solid is then purified, typically by column chromatography or recrystallization, to afford the final product.
Section 2: Comparative Biological Activity
While data for the specific target compound is unavailable, several studies have reported the biological activities of analogous 2-aminothiazole carboxamides. This section compares the reported anti-proliferative and antifungal activities of these related compounds.
Anti-proliferative Activity of 2-Aminothiazole Analogs
A study focused on developing anti-tumor agents synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives and evaluated their effects on various cancer cell lines.[7] Another publication designed and synthesized 2-amino-thiazole-4-carboxamides as potential antitumor agents, screening them against breast and lung cancer cell lines.[8]
Table 1: Anti-proliferative Activity of 2-Aminothiazole Carboxamide Analogs
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analog A | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | < 1 | [7] |
| MCF-7 (Breast) | 20.2 | [7] | ||
| HT-29 (Colon) | 21.6 | [7] | ||
| Analog B | A 2-amino-thiazole-4-carboxamide derivative (Compound 6m in the study) | MCF7 (Breast) | 0.47 | [8] |
| | | NCI-H1650 (Lung) | 1.1 |[8] |
Experimental Protocol: MTT Cell Viability Assay[8]
The anti-proliferative activity of the synthesized compounds was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.
-
Cell Seeding: Cancer cells (MCF7 and NCI-H1650) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Antifungal Activity of 2-Aminothiazole Analogs
Research into new antifungal agents has explored 2-aminothiazole derivatives. One study synthesized thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives and tested their activity against five species of Candida albicans.[9]
Table 2: Antifungal Activity of a 2-Aminothiazole Analog
| Compound ID | Structure | Fungal Strain | MIC₈₀ (µM) | Reference |
|---|
| Analog C | A demethylated 2-amino-4,5-diarylthiazole derivative (Compound 5a8 in the study) | Candida albicans | 9 |[9] |
Experimental Protocol: Antifungal Microdilution Assay[9]
The minimum inhibitory concentration (MIC) against Candida albicans was determined using a broth microdilution method.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀), often determined by visual inspection or by measuring the optical density.
Caption: Workflow for the antifungal microdilution assay.
Potential Mechanism of Action: Antifungal Activity
For antifungal thiazole derivatives, several molecular targets have been proposed. Molecular docking studies on the active compound Analog C suggested potential interactions with key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51).[9] These enzymes are crucial for fungal cell wall synthesis, signal transduction, and sterol biosynthesis, respectively.
Caption: Potential antifungal mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (CAS No. 21709-40-0). The following procedures are based on established best practices for the disposal of thiazole-containing chemical compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on information for structurally similar thiazole compounds and general laboratory hazardous waste management principles. It is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with the full chemical name: "this compound" and its CAS number: "21709-40-0".
-
Keep this waste stream separate from all other chemical waste to prevent potentially hazardous reactions.
-
-
Container Management:
-
Use a robust, leak-proof, and chemically compatible container for waste collection.
-
Ensure the container is tightly sealed when not in use.
-
-
Disposal of Unused Product and Contaminated Materials:
-
Solid Waste: Place any unused or expired solid this compound directly into the designated hazardous waste container. This includes any lab materials grossly contaminated with the solid compound, such as weighing papers or contaminated gloves.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Contaminated Labware: Decontaminate glassware and equipment that have been in contact with the chemical. Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. After decontamination, wash the labware with soap and water.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The final disposal of the material must be conducted by a licensed and approved waste disposal service.[1]
-
III. Quantitative Data Summary for Disposal
While specific quantitative data for this compound is not available, general principles for chemical waste management should be followed. The following table outlines these principles.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Chemically resistant, leak-proof, with a secure lid. |
| Labeling Requirements | Full Chemical Name, CAS Number (21709-40-0), Hazard Symbols (as appropriate for the chemical class). |
| Storage of Waste | In a designated, well-ventilated, and secure satellite accumulation area. Away from incompatible materials. |
| Final Disposal Method | Incineration or other methods as determined by a licensed professional waste disposal service and local regulations.[1] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
This guide provides critical safety and logistical information for the handling of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. The following procedures are based on the known hazards of structurally similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound by researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 21709-40-0) was publicly available at the time of this writing.[1] This guidance is a synthesis of information from SDSs of related thiazole compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Identification and Precautionary Statements
Based on data from similar thiazole carboxamides, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[3][5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3][5]
-
P362: Take off contaminated clothing and wash before reuse.[3][6]
-
-
Storage:
-
Disposal:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[7] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[7][8] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[7][8] Double gloving is recommended.[9] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[7] |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.[7]
-
Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[8]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[7]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7] Contaminated clothing should be removed immediately and washed before reuse.[7]
Storage Procedures
-
Container: Store the compound in a tightly closed, properly labeled container.[5][7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] Get medical attention if skin irritation occurs.[2]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen.[7] Call a POISON CENTER or doctor if you feel unwell.[2]
-
Ingestion: Never give anything by mouth to an unconscious person.[2] Drink plenty of water and call a physician immediately.[2]
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not empty into drains.[8]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C7H11N3OS - BuyersGuideChem [buyersguidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
